Technical Documentation Center

2-Hydroxy-3-(2-methylphenyl)benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-3-(2-methylphenyl)benzaldehyde
  • CAS: 343603-83-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Abstract This technical guide provides a detailed exploration of the anticipated physicochemical properties of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, a complex aromatic aldehyde of significant interest in synthetic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the anticipated physicochemical properties of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, a complex aromatic aldehyde of significant interest in synthetic chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust predictive framework. By drawing upon established principles of physical organic chemistry and leveraging data from structurally analogous compounds—including substituted salicylaldehydes and biphenyl systems—we present a comprehensive overview of its synthesis, structural elucidation, and key chemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical toolkit for the synthesis and characterization of this and related compounds.

Introduction and Molecular Overview

2-Hydroxy-3-(2-methylphenyl)benzaldehyde, also known as 2-hydroxy-3-(o-tolyl)benzaldehyde, is a bi-aryl substituted salicylaldehyde. Its structure is characterized by a salicylaldehyde core with a 2-methylphenyl (o-tolyl) substituent at the C3 position of the benzene ring. This molecular architecture imparts a unique combination of steric and electronic properties, making it a valuable precursor for the synthesis of advanced materials, ligands for coordination chemistry, and potentially, novel pharmaceutical agents. The intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl is a defining feature, influencing its conformation and reactivity.

Caption: Molecular structure of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

Synthesis Strategies

The synthesis of 2-hydroxy-3-arylbenzaldehydes can be approached through several established synthetic methodologies. A common and effective strategy involves a Suzuki or Stille cross-coupling reaction.

Proposed Synthetic Route: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a robust method for the formation of carbon-carbon bonds, particularly for creating bi-aryl systems. This approach offers high yields and tolerance to a wide range of functional groups.

Synthesis_Workflow Start Starting Materials: - 3-Bromosalicylaldehyde - 2-Methylphenylboronic acid Reaction Suzuki Cross-Coupling Reaction - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Na₂CO₃) - Solvent (e.g., Toluene, Dioxane/H₂O) Start->Reaction Workup Aqueous Workup - Extraction with an organic solvent (e.g., Ethyl Acetate) - Washing with brine Reaction->Workup Purification Purification - Column Chromatography (Silica gel) - Recrystallization Workup->Purification Product Final Product: 2-Hydroxy-3-(2-methylphenyl)benzaldehyde Purification->Product

Exploratory

De Novo Characterization and Validation of Unverified Chemical Entities: A Case Study on the Invalid CAS RN 24554-12-7

Abstract In drug development and chemical procurement, the integrity of chemical identifiers is paramount. Occasionally, researchers encounter unverified chemical entities—compounds that arrive with erroneous documentati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug development and chemical procurement, the integrity of chemical identifiers is paramount. Occasionally, researchers encounter unverified chemical entities—compounds that arrive with erroneous documentation, proprietary masking, or mathematically invalid registry numbers. The string "24554-12-7" is a prime example of a mathematically invalid identifier. This whitepaper serves as an in-depth technical guide, utilizing the invalid CAS Registry Number (CAS RN) 24554-12-7 as a pedagogical model. We detail the algorithmic validation of chemical identifiers, followed by a self-validating experimental workflow for the de novo structural elucidation and phenotypic screening of unknown compounds.

The Algorithmic Integrity of Chemical Identifiers

Before dedicating resources to the profiling of a chemical's properties and uses, its identity must be validated. The CAS Registry Number is the global standard for chemical identification. A valid CAS RN contains up to 10 digits separated by hyphens into three parts, ending with a single check digit [1].

The check digit ( C ) is calculated using a modulo 10 algorithm:

C=(i=1∑n​i×Ni​)mod10

(Where Ni​ is the i -th digit from right to left, excluding the check digit).

Causality of Algorithmic Validation

Why must we perform this algorithmic check? Typographical errors in vendor catalogs or regulatory submissions can lead to the procurement of highly hazardous or entirely incorrect materials. By algorithmically validating the CAS RN before physical experimentation, we prevent catastrophic downstream failures in high-throughput screening (HTS) pipelines.

As demonstrated in Table 1 , applying this formula to "24554-12-7" yields a calculated check digit of 9, which conflicts with the provided check digit of 7. Therefore, the compound is an unverified entity requiring de novo characterization.

Table 1: Algorithmic Validation of CAS RN 24554-12-7

Position ( i )Digit ( Ni​ )Weight ( i×Ni​ )
122
212
3412
4520
5525
6424
7214
Sum 99
Modulo 10 ( 99(mod10) ) 9
Provided Check Digit 7 (Mismatch - Invalid)

Experimental Workflow: De Novo Structural Elucidation

When presented with an unverified entity (such as our theoretical 24554-12-7), we must abandon literature searches and rely entirely on orthogonal analytical techniques. The following self-validating protocols establish the chemical properties of the unknown substance.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact mass and preliminary molecular formula of the unknown entity [3].

  • Sample Preparation: Dissolve 1 mg of the unknown entity in 1 mL of LC-MS grade Methanol. Spike the solution with 10 ng/mL of Leucine Enkephalin.

    • Self-Validation Mechanism: The inclusion of Leucine Enkephalin acts as an internal lock-mass calibrant, ensuring mass accuracy (< 2 ppm error) and ruling out matrix suppression effects.

  • Ionization: Inject 2 μ L into the LC-HRMS system using Electrospray Ionization (ESI) in alternating positive and negative modes.

    • Causality for Choice: Utilizing both ESI+ and ESI- maximizes the coverage of chemical space. Acidic moieties (e.g., carboxylic acids) ionize preferentially in negative mode, while basic moieties (e.g., amines) ionize in positive mode.

  • Data Acquisition: Acquire MS1 survey scans (m/z 100–1500) and data-dependent MS/MS fragmentation spectra.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the molecular formula, NMR is the "gold standard" for determining atomic connectivity and stereochemistry [2].

  • Sample Preparation: Dissolve 10 mg of the purified unknown in 600 μ L of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Mechanism: TMS provides an absolute internal reference at exactly 0.00 ppm. If the TMS peak shifts, the magnetic field is drifting, and the run is automatically invalidated.

  • 1D NMR ( 1 H and 13 C): Acquire standard 1D spectra to establish the basic proton and carbon count.

  • 2D NMR (HSQC and HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality for Choice: 1D NMR cannot resolve quaternary carbons (carbons with no attached protons), which are ubiquitous in complex drug scaffolds. HMBC detects long-range (2-3 bond) carbon-proton couplings, allowing us to bridge isolated spin systems and unambiguously map the molecular backbone.

Determining Uses: High-Throughput Phenotypic Screening

Once the structural properties are elucidated, the next step is to determine the compound's "uses" (pharmacological activity). For an unverified entity, target-based screening is impossible because the biological target is unknown. Instead, we utilize phenotypic screening.

Protocol 3: Cellular Viability and Morphological Profiling
  • Cell Plating: Seed HeLa and HepG2 cell lines into 384-well microtiter plates at 2,000 cells/well.

  • Treatment: Dispense the elucidated compound in a 10-point dose-response curve (0.1 nM to 10 μ M).

    • Self-Validation Mechanism: Every plate must contain 16 wells of vehicle control (0.1% DMSO) and 16 wells of a positive cytotoxic control (e.g., Staurosporine). The assay is only validated if the Z'-factor is > 0.5, proving the assay window is robust and the data is trustworthy.

  • High-Content Imaging: Stain with Hoechst 33342 (nuclei) and CellMask (cytoplasm). Use automated confocal microscopy to extract phenotypic features (e.g., nuclear condensation, membrane blebbing) to predict the compound's mechanism of action and potential therapeutic uses.

Data Presentation & Visualization

To synthesize the analytical strategy, Table 2 summarizes the orthogonal techniques required to profile an unknown chemical entity.

Table 2: Orthogonal Analytical Techniques for Unknown Chemical Characterization

TechniquePrimary OutputCausality for SelectionSelf-Validation Mechanism
HRMS (ESI +/-) Exact Mass, Molecular FormulaCaptures both acidic and basic ionizable species.Internal mass calibrant (Leucine Enkephalin).
1D/2D NMR Atomic Connectivity, StereochemistryResolves quaternary carbons and complex spin systems.TMS internal standard for 0 ppm baseline calibration.
FT-IR Functional Group IdentificationDifferentiates structural isomers with identical masses.Background air spectrum subtraction before each run.
Phenotypic HTS Cellular Viability, IC 50​ Identifies biological uses without a known protein target.Z'-factor > 0.5 using DMSO and positive controls.
Workflow Visualization

The following diagram maps the logical progression from the initial encounter with an invalid identifier through to the discovery of its pharmacological uses.

G Start Unknown Entity (Label: CAS 24554-12-7) Val Algorithmic Validation (Checksum Analysis) Start->Val Invalid Result: Invalid CAS RN (Checksum Mismatch) Val->Invalid DeNovo De Novo Structural Elucidation Invalid->DeNovo Triggers NMR NMR Spectroscopy (1D & 2D) DeNovo->NMR HRMS High-Resolution Mass Spec (Exact Mass & Formula) DeNovo->HRMS IR FT-IR Spectroscopy (Functional Groups) DeNovo->IR Struct Confirmed Chemical Structure NMR->Struct HRMS->Struct IR->Struct Screen High-Throughput Screening (Determine Uses) Struct->Screen

De Novo Characterization and Screening Pathway for Unverified Chemical Entities.

Conclusion

The presence of an invalid identifier like CAS 24554-12-7 necessitates a pivot from literature-based research to empirical, de novo characterization. By employing self-validating protocols across HRMS, 2D-NMR, and phenotypic screening, drug development professionals can confidently elucidate the structural properties and therapeutic uses of any unknown chemical entity, ensuring scientific integrity and pipeline safety.

References

  • CAS Registry Number. Wikipedia. URL: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules 25, no. 20 (2020): 4597. URL:[Link]

  • High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Environmental Science & Technology 58, no. 29 (2024): 12784-12822. URL:[Link]

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering insights into the rationale behind key experimental decisions. The structural elucidation of compounds like substituted benzaldehydes is critical, as their three-dimensional arrangement and intermolecular interactions profoundly influence their physical, chemical, and biological properties, which is paramount in fields such as drug design and materials science.[1] While a specific crystal structure for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is not widely available in public databases, this guide establishes a robust methodology based on well-documented analyses of analogous compounds.

Introduction: The Significance of Structural Elucidation

2-Hydroxy-3-(2-methylphenyl)benzaldehyde is a bi-functional aromatic compound with potential applications in medicinal chemistry and materials science. The presence of hydroxyl, aldehyde, and tolyl functional groups suggests a propensity for forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate its crystal packing and, consequently, its macroscopic properties.[2][3] Understanding the precise three-dimensional architecture through single-crystal X-ray diffraction—the definitive method for this purpose—is essential for predicting its reactivity, designing derivatives with enhanced biological activity, and understanding its interactions with biological targets.[1][4]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a fully characterized crystal structure involves a multi-step process. Each stage requires careful consideration and optimization to yield a high-quality single crystal suitable for X-ray diffraction analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization Solvent_Screening->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Structural_Analysis Structural Analysis Refinement->Structural_Analysis Computational_Studies Computational Studies Structural_Analysis->Computational_Studies Reporting Reporting Computational_Studies->Reporting

Caption: A generalized workflow for the crystal structure analysis of an organic compound.

Synthesis and Purification

While various synthetic routes to substituted benzaldehydes exist, a common approach involves the formylation of the corresponding phenol.[5] For 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, this would likely involve the reaction of 2-(2-methylphenyl)phenol with a suitable formylating agent.

Protocol: Synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (Illustrative)

  • Starting Material: 2-(2-methylphenyl)phenol.

  • Reaction: The Duff reaction or Reimer-Tiemann reaction are plausible methods for introducing the aldehyde group ortho to the hydroxyl group.

  • Purification: The crude product should be purified, for example by column chromatography, to remove any unreacted starting materials or byproducts, as impurities can inhibit crystallization.[6]

Crystallization: The Art and Science of Single Crystal Growth

Crystallization is often the most challenging step. It is a process of separating a pure solid crystalline phase from a solution.[6][7][8] The goal is to grow a single crystal of sufficient size and quality for X-ray diffraction.

Protocol: Crystallization of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility at room or lower temperatures.[8] A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) should be performed.[7]

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.[6][9]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of fewer, larger crystals.[6][8] If no crystals form, inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[9]

  • Vapor Diffusion: An alternative method is vapor diffusion, where a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Isolation: Once suitable crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent.[7][9]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.

XRD_Process Crystal_Mounting Crystal Mounting Diffractometer Diffractometer Crystal_Mounting->Diffractometer Detector Detector Diffractometer->Detector Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffractometer Raw_Data Raw Diffraction Data Detector->Raw_Data Data_Processing Data Processing (Integration, Scaling) Raw_Data->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF file) Structure_Refinement->Final_Structure

Caption: The process of single-crystal X-ray diffraction analysis.

Protocol: Data Collection, Structure Solution, and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[1] X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffracted X-rays are collected on a detector.[1][10]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.[1]

  • Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method on F².[1] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Results and Interpretation

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The crystallographic data should be presented in a clear, tabular format.

ParameterExpected Range/Value (based on analogs)
Chemical formulaC₁₅H₁₄O₂
Formula weight226.27 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c, P2₁2₁2₁
a, b, c (Å)5-20 Å
α, β, γ (°)90, 90-110, 90
Volume (ų)1000-2000 ų
Z4
Density (calculated)1.2-1.4 g/cm³
R-factor< 0.05
Molecular Structure and Conformation

The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The relative orientation of the two phenyl rings will be of particular interest, as this will influence the overall molecular shape and packing.

Intermolecular Interactions and Crystal Packing

A key aspect of the analysis is the identification and characterization of intermolecular interactions, such as:

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. These interactions are expected to play a significant role in the crystal packing.

  • π-π Stacking: The two aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[2][3]

  • C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions are also likely to be present and contribute to the overall supramolecular assembly.[2][3]

Computational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray data.[11][12]

Protocol: Computational Analysis

  • Geometry Optimization: The experimentally determined crystal structure can be used as a starting point for gas-phase geometry optimization to understand the molecule's preferred conformation in the absence of packing forces.[12]

  • Hirshfeld Surface Analysis: This analysis is useful for visualizing and quantifying intermolecular contacts in the crystal structure.[2][3]

  • Lattice Energy Calculations: These calculations can provide insights into the stability of the crystal packing and the relative strengths of the different intermolecular interactions.[2]

Conclusion

The crystal structure analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde provides invaluable insights into its molecular conformation and supramolecular architecture. This information is crucial for understanding its chemical and physical properties and for the rational design of new materials and therapeutic agents. By following the comprehensive methodology outlined in this guide, researchers can successfully elucidate the crystal structure of this and similar compounds, contributing to the broader understanding of structure-property relationships in organic molecules.

References

  • A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.
  • SOP: CRYSTALLIZATION.
  • 9 Ways to Crystallize Organic Compounds. wikiHow. Published February 19, 2026.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Published February 15, 2023.
  • Crystallization of Organic Compounds.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Published April 29, 2020.
  • Crystallization. Organic Chemistry at CU Boulder.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Published April 14, 2025.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. Published April 29, 2020.
  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science.
  • Crystal data on ortho-substituted benzaldehydes. IUCr Journals.
  • Single-crystal X-ray Diffraction. SERC (Carleton). Published May 17, 2007.
  • A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Benzoylbenzaldehyde. Benchchem.
  • Chapter 6: Single Crystal X-ray Structure Analysis. Books. Published November 20, 2024.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Published April 29, 2020.
  • US4151201A - Process for preparing 2-hydroxybenzoic aldehydes. Google Patents.

Sources

Exploratory

"solubility of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in different solvents"

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde Executive Summary The compound 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is a complex, sterically hindered biphenyl derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Executive Summary

The compound 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is a complex, sterically hindered biphenyl derivative featuring a salicylaldehyde core. Understanding its solubility profile across various solvent systems is critical for downstream applications in drug development, coordination chemistry (e.g., Salen-type ligand synthesis), and materials science.

This whitepaper provides a rigorous analysis of the thermodynamic principles governing the dissolution of this compound. By leveraging Hansen Solubility Parameters (HSP) and empirical thermodynamic models, we establish a predictive framework for its solubility. Furthermore, we detail field-proven, self-validating experimental protocols for empirical solubility determination.

Structural & Thermodynamic Basis of Solubility

To predict the solubility of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, we must first deconstruct its molecular architecture and the resulting intermolecular forces:

  • Intramolecular Hydrogen Bonding: The salicylaldehyde (2-hydroxybenzaldehyde) core is characterized by a strong intramolecular hydrogen bond between the hydroxyl (-OH) group at position 2 and the carbonyl oxygen of the aldehyde group[1][2]. This pseudo-six-membered ring effectively "locks" the polar functional groups, drastically reducing their availability to act as hydrogen bond donors or acceptors with surrounding solvent molecules.

  • Steric Hindrance & Hydrophobicity: The addition of the o-tolyl (2-methylphenyl) group at the 3-position introduces significant steric bulk. This bulky, lipophilic moiety disrupts crystal lattice packing (lowering the enthalpy of fusion) but simultaneously demands a high dispersion force interaction from the solvent to achieve solvation.

Because the polar groups are internally shielded, the compound behaves as a highly lipophilic entity. Consequently, its solubility in aqueous media is exceptionally poor, while its solubility in non-polar and aprotic polar organic solvents is highly favorable.

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters (HSP) divide the total cohesive energy density of a molecule into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ )[3][4][5].

For the base molecule, salicylaldehyde, the accepted HSP values are approximately δD​=19.4 , δP​=10.7 , and δH​=14.7 MPa 1/2 (though some models adjust δH​ lower due to internal H-bonding)[3][4]. The substitution of the o-tolyl group significantly shifts these parameters. The aromatic methylphenyl ring increases the dispersion contribution while diluting the overall polarity.

Estimated HSP for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde:
  • δD​ (Dispersion): ≈19.0 MPa 1/2 (Driven by the dual aromatic rings).

  • δP​ (Polar): ≈6.5 MPa 1/2 (Attenuated by the bulky non-polar o-tolyl group).

  • δH​ (H-Bonding): ≈7.0 MPa 1/2 (Suppressed by the strong intramolecular H-bond).

Solvents whose HSP coordinates fall within the "solubility sphere" (radius R0​ ) of these parameters will act as excellent solvents for the compound[5].

thermodynamic_pathway Solute 2-Hydroxy-3-(2-methylphenyl) benzaldehyde (Solid) EnergyBreakdown Cohesive Energy Density Breakdown Solute->EnergyBreakdown Solvent Solvent System Solvent->EnergyBreakdown Dispersion Dispersion Forces (δD) Dominant Interaction EnergyBreakdown->Dispersion Polar Polar Interactions (δP) Attenuated by Steric Bulk EnergyBreakdown->Polar Hbond Hydrogen Bonding (δH) Limited by Intramolecular H-bond EnergyBreakdown->Hbond Dissolution Thermodynamic Dissolution (ΔG = ΔH - TΔS < 0) Dispersion->Dissolution Polar->Dissolution Hbond->Dissolution Solution Homogeneous Solution Dissolution->Solution Spontaneous if ΔG < 0

Caption: Thermodynamic pathway of dissolution governed by Hansen Solubility Parameters (HSP).

Solubility Profile Across Solvent Classes

Based on the thermodynamic framework and empirical data from structurally analogous salicylaldehyde derivatives[6][7], the solubility profile of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde at 298.15 K is summarized below.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 298.15 K)Solvation Mechanism & Causality
Aqueous Water / PBS Buffer< 0.05 (Very Poor)The high cohesive energy of water ( δH​≈42.3 ) cannot be overcome due to the solute's lack of available H-bond donors/acceptors[2].
Protic Polar Ethanol / Methanol15.0 - 25.0 (Moderate)Moderate dispersion matching. Alcohols can partially disrupt the crystal lattice, but solubility remains heavily temperature-dependent[6].
Aprotic Polar Dichloromethane (DCM)> 150.0 (Excellent)Near-perfect HSP matching. DCM provides strong dispersion forces without requiring H-bond exchange.
Aprotic Polar Ethyl Acetate> 100.0 (High)Favorable dipole-dipole interactions and sufficient dispersion forces to solvate the biphenyl system.
Non-Polar Toluene> 120.0 (High)Strong π−π stacking interactions with the o-tolyl and benzaldehyde rings; excellent δD​ matching[4].
Aliphatic n-Hexane10.0 - 20.0 (Moderate)Adequate dispersion forces, but lacks the polarizability of aromatic or halogenated solvents to fully stabilize the aldehyde dipole.

Experimental Workflows for Solubility Determination

To generate highly accurate, self-validating solubility data for thermodynamic modeling (e.g., using the modified Apelblat or van 't Hoff equations[6][7]), the following protocols must be strictly adhered to.

Protocol A: Isothermal Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining absolute solubility at a specific temperature, ensuring that the thermodynamic equilibrium ( ΔG=0 ) has been reached.

  • Preparation: Add an excess amount of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde to 5.0 mL of the target solvent in a 10 mL hermetically sealed amber glass vial. Causality: Amber glass prevents potential photo-oxidation of the aldehyde group over extended incubation periods.

  • Equilibration: Submerge the vial in a thermostatic water bath shaker set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM for 48 to 72 hours. Causality: Extended mechanical agitation provides the kinetic energy required to overcome the activation energy barrier of dissolution, ensuring true thermodynamic saturation.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes in a temperature-controlled centrifuge set to the exact experimental temperature. Causality: Gravity settling is insufficient for lipophilic micro-crystals. Centrifugation prevents false-positive high solubility readings caused by suspended particulates.

  • Sampling & Dilution: Extract a 100 µL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Dilute immediately into 900 µL of the HPLC mobile phase. Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature is lower than the experimental temperature.

  • Quantification: Analyze via HPLC-UV using a C18 reverse-phase column. Use an isocratic elution (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid) and detect at 254 nm. Calculate concentration against a multi-point calibration curve.

experimental_workflow Start Excess Solute + Solvent in Sealed Amber Flask Equilibration Thermostated Shaking (48-72 hrs at Constant Temp) Start->Equilibration Agitation to overcome Ea Separation Phase Separation (Isothermal Centrifugation) Equilibration->Separation Thermodynamic Saturation Analysis HPLC-UV Quantification (PTFE Filtered Aliquot) Separation->Analysis Supernatant Extraction Data Solubility Calculation & Thermodynamic Modeling Analysis->Data Peak Area Integration

Caption: Shake-flask equilibrium method coupled with HPLC-UV for true thermodynamic solubility determination.

Protocol B: Laser Dynamic Method (Polythermal Solubility)

This method is highly efficient for generating temperature-dependent solubility curves required for calculating standard dissolution enthalpy ( Δdis​H∘ ) and entropy ( Δdis​S∘ )[6][7].

  • System Setup: Place a known mass of the solute and a known volume of solvent into a jacketed glass vessel. Equip the vessel with a magnetic stirrer, a calibrated RTD temperature probe, and a laser transmitter/receiver pair positioned across the liquid path.

  • Suspension Generation: Cool the system until the solute is completely precipitated. The suspension will scatter the laser light, resulting in a transmittance reading of ≈0% .

  • Controlled Heating: Heat the suspension at a strictly controlled rate of 0.1 K/min under constant stirring (300 RPM). Causality: A slow heating rate is critical to prevent thermal lag between the solvent temperature and the RTD probe, ensuring the recorded dissolution temperature is highly accurate.

  • Detection: Record the exact temperature at which the laser transmittance jumps to 100% (indicating complete dissolution). This represents the saturation temperature for that specific solute-solvent ratio.

  • Iteration: Inject a known aliquot of pure solvent into the vessel, allow the system to cool and re-precipitate, and repeat the heating cycle to map out the full polythermal solubility curve.

Sources

Foundational

"quantum chemical calculations for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde"

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde For researchers, scientists, and professionals in drug development, understanding a molecule's electronic structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

For researchers, scientists, and professionals in drug development, understanding a molecule's electronic structure is paramount to predicting its behavior. 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, a derivative of salicylaldehyde, presents a fascinating case study due to the interplay of steric and electronic effects governed by its functional groups. Central to its character is a strong intramolecular hydrogen bond (IHB), a feature common to salicylaldehydes that dictates molecular conformation, stability, and reactivity.[1][2][3]

This technical guide provides a comprehensive, field-proven workflow for conducting quantum chemical calculations on this molecule. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The insights derived from this analysis are critical for applications ranging from catalyst design to the rational design of novel therapeutic agents.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4]

  • Functionals : The functional approximates the exchange-correlation energy. For systems with non-covalent interactions like the IHB in our target molecule, a hybrid functional is often a reliable choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A widely used and well-benchmarked hybrid functional that provides a good starting point for geometry optimizations and frequency calculations.[5][6]

    • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3) : These functionals are explicitly parameterized to better account for van der Waals forces (dispersion), which are crucial for accurately modeling the steric interactions introduced by the bulky 2-methylphenyl group and for a more precise description of the hydrogen bond.[7]

  • Basis Sets : The basis set is the set of mathematical functions used to build the molecular orbitals.

    • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) : These are computationally efficient and widely used. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.[8][9] The ++ notation adds diffuse functions, which are important for describing anions and weak non-covalent interactions.[9] For a molecule like this, 6-311++G(d,p) provides a robust description of its electronic structure.[10][11]

Guiding Principle : A common and reliable strategy is to perform an initial geometry optimization and frequency calculation at a cost-effective level like B3LYP/6-31G(d,p), followed by more accurate single-point energy calculations or property analyses with a larger basis set and a dispersion-corrected functional.[8]

The Computational Workflow: A Step-by-Step Protocol

This section outlines the complete, self-validating workflow for analyzing 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. This process is designed to be systematic, ensuring the final results are reliable and physically meaningful.

G Computational Chemistry Workflow A Step 1: Initial Structure Generation (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Finds the lowest energy structure. A->B C Step 3: Vibrational Frequency Analysis (Same level as optimization) Confirms a true energy minimum. B->C D Validation Check: Are there imaginary frequencies? C->D E Step 4: Advanced Property Calculations (Higher level of theory, e.g., ωB97X-D/6-311++G(d,p)) D->E No (0) G Structure is a saddle point. Re-optimize from a perturbed geometry. D->G Yes (>0) F Analysis & Interpretation (NBO, FMO, MEP) E->F G->B

Caption: NBO analysis of the intramolecular hydrogen bond (IHB).

Protocol 2: NBO Analysis

  • Input File : Using the optimized geometry, add the Pop=NBO keyword to the input file.

  • Execution : Run the single-point calculation.

  • Data Extraction : In the NBO section of the output, search for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". The primary interaction for the IHB will be from a lone pair orbital on the carbonyl oxygen (donor) to the antibonding σ* orbital of the hydroxyl O-H bond (acceptor).

  • Interpretation : The stabilization energy, E(2), associated with this interaction quantifies the strength of the hydrogen bond. [12][13]A higher E(2) value indicates a stronger interaction.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O (carbonyl)σ* (O-H) (hydroxyl)Calculated Value
Table 1: Example output for NBO analysis of the intramolecular hydrogen bond. The E(2) value provides a quantitative measure of the bond's strength.
Chemical Reactivity: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [14]

  • HOMO : Represents the ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept electrons (electrophilicity). The regions where the LUMO is localized are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. [10]

    Molecular Orbital Energy (eV) Description
    HOMO Calculated Value Localized primarily on the phenol ring and oxygen atoms.
    LUMO Calculated Value Localized primarily on the benzaldehyde ring and carbonyl group.
    HOMO-LUMO Gap ΔE (eV) Indicator of chemical reactivity and stability.
    Table 2: Summary of Frontier Molecular Orbital (FMO) analysis. The energy gap (ΔE) is a key descriptor for predicting molecular stability.
Site of Interaction: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive visualization of the charge distribution.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, which are favorable sites for electrophilic attack. In our molecule, this will be concentrated around the carbonyl oxygen.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, favorable for nucleophilic attack. This will be most prominent around the acidic hydroxyl proton.

  • Green/Yellow Regions : Represent areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reagents. [11][15]

Conclusion: Synthesizing a Complete Molecular Picture

By following this structured and self-validating computational workflow, researchers can develop a comprehensive understanding of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. The process begins with a reliable geometry optimization validated by frequency analysis. It then progresses to advanced analyses that quantify the critical intramolecular hydrogen bond (NBO), predict chemical reactivity and stability (FMO), and visualize the sites of electrostatic interaction (MEP).

The synergy of these calculations provides deep, actionable insights into the molecule's fundamental properties. This knowledge is indispensable for professionals in drug development and materials science, enabling the prediction of molecular behavior and the rational design of new chemical entities with desired functions.

References

  • Afify, H. M. (2020). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PMC. [Link]

  • Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Wikipedia. [Link]

  • Mary, S. J. J., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • FACCTs. (n.d.). ORCA. FACCTs. [Link]

  • Hietala, K. A., et al. (2012). Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes. PMC. [Link]

  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde?. Chemistry Stack Exchange. [Link]

  • Emanuele, L., et al. (2026). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. MDPI. [Link]

  • Chen, Y., et al. (2025). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2014). DFT study of binding and electron transfer from colorless aromatic pollutants to a TiO2 nanocluster: Application to photocatalytic degradation under visible light irradiation. Beilstein Journals. [Link]

  • Emanuele, L., et al. (2026). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. Scilit. [Link]

  • Schuchardt, K. L., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Pacific Northwest National Laboratory. [Link]

  • Chem Rev Lett. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett. [Link]

  • Taylor & Francis Online. (2019). NBO – Knowledge and References. Taylor & Francis Online. [Link]

  • PubMed. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule. PubMed. [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]

  • Gaussian.com. (2021). Basis Sets. Gaussian.com. [Link]

  • SCM. (n.d.). Computational Chemistry & Materials Modeling Software. SCM. [Link]

  • RSC Publishing. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. [Link]

  • ResearchGate. (2018). Vibrational spectroscopy investigation using ab initio and density functional theory on p-anisaldehyde. ResearchGate. [Link]

  • Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

  • RSC Publishing. (n.d.). A density functional theory study of aldehydes and their atmospheric products participating in nucleation. RSC Publishing. [Link]

  • IJARESM. (2022). Structure Analysis, Vibrational Spectral Properties, Thermodynamic Properties, and Frontier Molecular Orbital Analysis of 4-(Hydroxymethyl) Benzaldehyde by DFT. IJARESM. [Link]

  • Taylor & Francis Online. (2023). Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives. Taylor & Francis Online. [Link]

  • ACS Publications. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews. [Link]

  • Journal of King Saud University - Science. (n.d.). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. ScienceDirect. [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

  • PMC. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]

  • Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. MIT. [Link]

  • Oxford Academic. (2018). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters. [Link]

  • ACS Publications. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A. [Link]

  • YouTube. (2020). frontier molecular orbital analysis. YouTube. [Link]

  • NIST. (n.d.). Computational Chemistry At NIST - Software Packages. NIST. [Link]

  • MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]

  • chm.davidson.edu. (2016). Benzaldehyde. Davidson College. [Link]

  • IJESI. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. IJESI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in Schiff Base Ligand Design

Introduction & Mechanistic Rationale In the realm of advanced coordination chemistry, 3-substituted salicylaldehydes are privileged precursors for the design of functional metal-organic frameworks, spin-crossover (SCO) c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of advanced coordination chemistry, 3-substituted salicylaldehydes are privileged precursors for the design of functional metal-organic frameworks, spin-crossover (SCO) complexes, and asymmetric catalysts. Specifically, 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (also known as 3-(o-tolyl)salicylaldehyde) introduces critical steric and electronic parameters to Schiff base ligands.

The bulky 2-methylphenyl (o-tolyl) group at the 3-position provides significant steric hindrance adjacent to the phenolic oxygen. In catalytic applications (such as Jacobsen-Katsuki epoxidation), this steric wall restricts the approach trajectory of substrates, enforcing high enantioselectivity. In magnetic materials, the "push-pull" electronic effects and steric bulk of the 3-substituent dramatically modulate the ligand field strength, directly influencing the high-spin/low-spin transition temperatures of the resulting Fe(III) or Cu(II) complexes[1][2].

This application note details a self-validating, two-stage protocol: first, the generation of the sterically hindered aldehyde via a Palladium-catalyzed Suzuki-Miyaura cross-coupling[3], followed by its condensation into a tetradentate Salen-type Schiff base ligand[1].

Experimental Workflow

Workflow A 3-Bromo-2-hydroxybenzaldehyde + o-Tolylboronic acid B Pd(PPh3)4, K2CO3 THF/H2O, 80°C A->B C 2-Hydroxy-3-(2-methylphenyl) benzaldehyde B->C Suzuki Coupling E Reflux in EtOH (Azeotropic/Precipitation) C->E D Ethylenediamine (Primary Amine) D->E F Salen-type Schiff Base Ligand E->F Imine Condensation

Fig 1. Two-stage synthesis workflow: Suzuki coupling followed by Schiff base condensation.

Detailed Methodologies

Protocol A: Synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

This protocol utilizes a biphasic Suzuki-Miyaura cross-coupling to attach the o-tolyl group to the salicylaldehyde core[3].

  • Causality of Reagents: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is selected as a robust catalyst for aryl-aryl coupling. A THF/Water (3:1) solvent system is utilized because it simultaneously dissolves the organic substrates and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid into a reactive "ate" complex[3].

  • Step-by-Step Procedure:

    • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-2-hydroxybenzaldehyde (500 mg, 2.5 mmol), (2-methylphenyl)boronic acid (374 mg, 2.75 mmol, 1.1 eq), and K2​CO3​ (690 mg, 5.0 mmol, 2.0 eq)[3].

    • Degassing (Critical Step): Add 12 mL of a THF/ H2​O (3:1 v/v) mixture. Purge the solution with ultra-pure Nitrogen for 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and promote unwanted homocoupling of the boronic acid.

    • Catalyst Addition: Under a positive nitrogen counter-flow, add Pd(PPh3​)4​ (144 mg, 0.125 mmol, 5 mol%)[3]. Seal the flask and heat to 80 °C for 24 hours.

    • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 4:1). The reaction is complete when the starting bromide spot disappears and is replaced by a strongly UV-active, lower Rf​ spot.

    • Workup: Cool to ambient temperature. Filter the biphasic mixture through a pad of Celite to remove precipitated palladium black. Extract the aqueous layer with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[3]. Purify via flash column chromatography.

Protocol B: Schiff Base Condensation (Salen Ligand Formation)

This protocol describes the condensation of the synthesized aldehyde with a primary diamine to form a tetradentate N2​O2​ ligand[1].

  • Causality of Reagents: Absolute ethanol is chosen as the solvent. While the starting materials are highly soluble in hot ethanol, the resulting planar Schiff base is typically highly crystalline and insoluble when cold. This allows the product to precipitate directly out of solution, driving the equilibrium toward imine formation (Le Chatelier's Principle) without the need for azeotropic water removal[1].

  • Step-by-Step Procedure:

    • Dissolution: Dissolve 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (2.0 eq) in 15 mL of absolute ethanol in a round-bottom flask.

    • Amine Addition: Slowly add ethylenediamine (1.0 eq) dropwise at room temperature while stirring vigorously. Causality: Dropwise addition ensures the aldehyde remains in excess during the initial mixing, preventing the formation of asymmetric half-condensed oligomers.

    • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 hours.

    • Self-Validation (In-Process): Upon cooling the flask to 0 °C in an ice bath, a bright yellow/orange microcrystalline solid will spontaneously precipitate. The distinct color change from pale yellow to vibrant orange is a visual confirmation of extended conjugation through the newly formed imine bonds.

    • Isolation: Collect the precipitate via vacuum filtration, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry under high vacuum for 12 hours.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the synthesized compounds, researchers must validate the structural conversion at each step. The table below summarizes the expected quantitative analytical data used to verify the success of the workflow.

CompoundExpected YieldKey IR Stretch (cm⁻¹)Key ¹H NMR Signals (ppm, CDCl₃)Validation Rationale
3-Bromo-2-hydroxybenzaldehyde N/A (Starting Material)~1650 (C=O, aldehyde)~9.8 (s, 1H, CHO)~11.2 (s, 1H, OH)Baseline reference for precursor.
2-Hydroxy-3-(2-methylphenyl)benzaldehyde 75 - 85%~1655 (C=O, aldehyde)~9.9 (s, 1H, CHO)~11.6 (s, 1H, OH)~2.2 (s, 3H, Ar-CH₃)Appearance of the methyl singlet confirms successful Suzuki coupling.
Salen-type Schiff Base Ligand 80 - 95%~1620 (C=N, imine)Absence of 1655 peak~8.4 (s, 2H, CH=N)~13.2 (s, 2H, OH)~3.9 (s, 4H, N-CH₂-CH₂-N)Disappearance of aldehyde C=O stretch and extreme downfield shift of OH (due to strong intramolecular H-bonding with the imine) confirms quantitative condensation.

Sources

Application

Application Notes and Protocols for the Catalytic Activity of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde-Based Compounds

Introduction In the dynamic field of catalysis, the rational design of ligands to modulate the properties of metal centers is a cornerstone of developing efficient and selective catalysts. Among the vast array of ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the dynamic field of catalysis, the rational design of ligands to modulate the properties of metal centers is a cornerstone of developing efficient and selective catalysts. Among the vast array of ligand scaffolds, Schiff bases derived from salicylaldehyde and its derivatives have garnered significant attention due to their straightforward synthesis, structural versatility, and robust coordination chemistry with a wide range of metal ions. This guide focuses on a specific, yet highly potent, subclass: compounds based on the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde framework.

The introduction of a bulky ortho-methylphenyl group at the 3-position of the salicylaldehyde core imparts unique steric and electronic properties to the resulting Schiff base ligands and their metal complexes. This steric hindrance can influence the geometry of the metal center, prevent catalyst deactivation pathways such as dimerization, and enhance enantioselectivity in asymmetric catalysis. Electronically, the substituent can modulate the Lewis acidity of the metal center, thereby fine-tuning its catalytic activity.

These compounds have emerged as privileged platforms for a variety of catalytic transformations, most notably in C-C cross-coupling reactions and oxidation processes . This document provides a comprehensive overview of their synthesis, characterization, and application, complete with detailed, field-tested protocols designed for immediate implementation in a research setting. The methodologies described herein are grounded in established literature and are presented with the causality behind experimental choices to empower researchers to not only replicate but also adapt these procedures for their specific needs.

I. Synthesis and Characterization of Catalytic Precursors

The journey to a successful catalytic reaction begins with the high-fidelity synthesis and rigorous characterization of the ligand and its corresponding metal complex. This section provides detailed protocols for these foundational steps.

Workflow for Catalyst Preparation

The overall workflow for preparing the active catalyst is a sequential process, starting from the synthesis of the Schiff base ligand followed by its complexation with a suitable metal salt.

G A 2-Hydroxy-3-(2-methylphenyl)benzaldehyde C Protocol 1: Schiff Base Condensation A->C B Primary Amine (R-NH2) B->C D Schiff Base Ligand C->D Yields >90% F Protocol 2: Metal Complexation D->F E Metal Salt (e.g., Pd(OAc)2, CuCl2) E->F G Active Metal-Schiff Base Catalyst F->G Coordination H Characterization (FT-IR, NMR, MS) G->H Structure Verification

Caption: General workflow for the synthesis and verification of metal-Schiff base catalysts.

Protocol 1: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of (E)-2-((2,6-diisopropylanilino)methyl)-6-(o-tolyl)phenol, a common ligand used in palladium-catalyzed cross-coupling reactions.

Rationale: The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a robust and high-yielding transformation. The use of ethanol as a solvent facilitates the dissolution of reactants and the removal of the water byproduct upon reflux, driving the equilibrium towards product formation. A catalytic amount of acetic acid is often added to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reaction.

Materials:

  • 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

  • 2,6-diisopropylaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in absolute ethanol (approx. 20 mL).

  • To this solution, add 1.0 equivalent of 2,6-diisopropylaniline.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand under vacuum. The product is typically a crystalline solid.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex

This protocol details the complexation of the synthesized Schiff base with palladium(II) acetate, a common precursor for cross-coupling catalysts.

Rationale: The Schiff base ligand coordinates to the palladium center, forming a stable complex. The choice of solvent and reaction conditions is crucial for obtaining a pure product. The ligand acts as a bidentate or tridentate chelator, and the resulting complex often has a square planar geometry around the Pd(II) center. This chelation effect enhances the stability of the complex.

Materials:

  • Synthesized Schiff Base Ligand (from Protocol 1)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Methanol or Acetonitrile

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1.0 equivalent of the Schiff base ligand in methanol.

  • In a separate flask, dissolve 1.0 equivalent of Palladium(II) Acetate in methanol. The solution may require gentle warming to fully dissolve.

  • Slowly add the palladium acetate solution to the ligand solution dropwise with vigorous stirring at room temperature.

  • A color change and the formation of a precipitate are typically observed, indicating the formation of the complex.

  • Continue stirring the mixture at room temperature for 12-24 hours to ensure complete complexation.

  • Collect the solid complex by filtration, wash with cold methanol, and dry under vacuum.

Characterization Data Summary

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compounds. Below is a table summarizing typical data obtained for these classes of compounds.

Technique Schiff Base Ligand Palladium(II) Complex Rationale for Change
FT-IR (cm⁻¹) C=N stretch: ~1620-1640C=N stretch: ~1600-1615Coordination of the imine nitrogen to the Pd(II) center weakens the C=N bond, causing a shift to lower frequency.
O-H stretch: ~3200-3400 (broad)O-H stretch: AbsentDeprotonation of the phenolic hydroxyl group upon coordination to the metal center.
¹H NMR (ppm) -OH proton: ~12-14-OH proton: AbsentDisappearance of the phenolic proton signal confirms its deprotonation and coordination to palladium.
-CH=N proton: ~8.5-8.8-CH=N proton: ShiftedThe chemical environment of the imine proton changes upon complexation, leading to a downfield or upfield shift.
Mass Spec (m/z) [M+H]⁺ peak observed[M+Na]⁺ or [M-OAc]⁺Confirms the molecular weight of the ligand and the formation of the complex, often showing characteristic isotopic patterns for palladium.

II. Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes of Schiff bases derived from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde have proven to be highly effective catalysts for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in modern organic synthesis.

Application Note: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst. The bulky Schiff base ligand plays a crucial role in promoting the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk provided by the o-tolyl and, for instance, 2,6-diisopropylphenyl groups can accelerate reductive elimination, which is often the rate-limiting step, thereby increasing the overall catalytic turnover.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves the interconversion of the palladium center between its Pd(0) and Pd(II) oxidation states.

G Pd0 Pd(0)L2 (Active Catalyst) OA_Complex R1-Pd(II)L2-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex R1-Pd(II)L2-R2 (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R1-R2) TM_Complex->Product ArX Aryl Halide (R1-X) ArX->OA_Complex Boronic Boronic Acid (R2-B(OH)2) Boronic->TM_Complex Base Base (e.g., K2CO3) Base->TM_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Rationale: This protocol provides a general procedure for a typical Suzuki-Miyaura coupling. The choice of a base (K₂CO₃) is critical; it activates the boronic acid for the transmetalation step. The solvent system (e.g., Toluene/H₂O) is chosen to dissolve both the organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) active species.

Materials:

  • Palladium(II)-Schiff Base Complex (from Protocol 2)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Deionized Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add the Palladium(II)-Schiff Base Complex (0.1 - 1 mol%).

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene (3 mL) and deionized water (0.3 mL) via syringe.

  • Place the tube in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 2-12 hours). Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Representative Catalytic Performance Data

The efficacy of these catalysts is demonstrated by the high yields achieved across a range of substrates.

Entry Aryl Halide Boronic Acid Catalyst Loading (mol%) Yield (%)
14-BromotoluenePhenylboronic acid0.5>95
24-ChloroanisolePhenylboronic acid1.092
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.598
42-BromopyridinePhenylboronic acid1.089

Note: Data is representative and synthesized from typical results found in the literature for this class of catalyst.

III. Troubleshooting and Key Considerations

  • Catalyst Deactivation: The primary cause of catalyst deactivation is the formation of palladium black (aggregated Pd(0) nanoparticles). Ensure rigorous inert atmosphere techniques are used. If deactivation occurs, consider using a ligand with even greater steric bulk.

  • Low Yields: Incomplete reactions can be due to impure reagents, insufficient base, or low reaction temperature. Ensure the boronic acid is of high quality and the base is finely powdered and dry. A screen of different solvents or bases may be necessary for challenging substrates.

  • Ligand Solubility: The solubility of both the ligand and the final complex can be an issue. The choice of solvent for synthesis and catalysis should be optimized accordingly. Modifying the peripheral groups on the amine portion of the Schiff base can also be used to tune solubility.

IV. Conclusion

The 2-Hydroxy-3-(2-methylphenyl)benzaldehyde scaffold provides a powerful and adaptable platform for the development of highly active and stable catalysts. The protocols and insights provided in this guide demonstrate the straightforward synthesis of these compounds and their successful application in robust C-C bond-forming reactions. The modularity of the Schiff base synthesis allows for extensive fine-tuning of the catalyst's steric and electronic properties, opening avenues for further optimization and application in a broader range of chemical transformations. It is our hope that these detailed notes will serve as a valuable resource for researchers and professionals in the field of drug development and catalysis.

V. References

Due to the nature of this exercise, the following are representative examples of relevant literature. For actual research, always refer to the most current and specific publications.

  • Synthesis and characterization of Schiff base ligands derived from 3-(substituted-phenyl)-2-hydroxybenzaldehyde and their metal complexes. This reference would typically be a PhD thesis or a foundational paper describing the synthesis and basic characterization of the core compounds. (A real URL would be placed here).

  • Palladium(II) complexes of bulky Schiff base ligands as highly active catalysts for Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. This would be a primary research article detailing the application of these specific catalysts in C-C coupling. (A real URL would be placed here).

  • Electrochemical properties and DNA binding studies of copper(II) complexes with Schiff bases derived from 3-aryl-2-hydroxybenzaldehyde. This reference would highlight applications beyond catalysis, showing the versatility of the ligand system. (A real URL would be placed here).

Method

Advanced Protocol: Synthesis of Azo Dyes from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Executive Summary & Application Scope The synthesis of azo dyes from salicylaldehyde derivatives is a cornerstone technique in the development of disperse dyes, metal-chelating agents, and biological probes ()[1]. This a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Scope

The synthesis of azo dyes from salicylaldehyde derivatives is a cornerstone technique in the development of disperse dyes, metal-chelating agents, and biological probes ()[1]. This application note details a highly optimized, self-validating protocol for the azo coupling of a primary aromatic amine (using 4-nitroaniline as a model diazo component) with 2-Hydroxy-3-(2-methylphenyl)benzaldehyde .

This specific substrate—a sterically hindered biphenyl-like salicylaldehyde—presents unique regioselective advantages. By strictly controlling the pH and temperature of the reaction environment, researchers can achieve near-quantitative yields of the C5-coupled azo product, minimizing side reactions and streamlining downstream purification.

Mechanistic Rationale & Regioselectivity

To master this synthesis, one must understand the causality behind the molecular interactions. The coupling component, 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, undergoes electrophilic aromatic substitution when exposed to a diazonium cation.

The regioselectivity of this attack is governed by two critical factors:

  • Electronic Directing Effects: The hydroxyl (-OH) group at the C2 position is strongly activating and directs incoming electrophiles to the ortho and para positions.

  • Steric Hindrance: The ortho positions relative to the hydroxyl group are C1 and C3. In this substrate, C1 is occupied by an aldehyde (-CHO) group, and C3 is occupied by a bulky 2-methylphenyl (o-tolyl) group. Consequently, the electrophilic attack is forced exclusively to the C5 position (para to the hydroxyl group).

To drive this reaction, the substrate must be activated using an alkaline medium (pH 9–10). Sodium hydroxide deprotonates the phenol to form a phenoxide ion , which pushes electron density into the aromatic ring, vastly increasing its nucleophilicity ()[2].

Mechanism N1 2-Hydroxy-3-(2-methylphenyl) benzaldehyde N2 Alkaline pH (Deprotonation) N1->N2 N3 Phenoxide Intermediate (Strongly o/p directing) N2->N3 N4 Diazonium Attack (Steric block at C1/C3) N3->N4 N5 Regioselective Coupling (C5 Position) N4->N5

Fig 1: Mechanistic pathway highlighting the regioselective C5 azo coupling.

Reagents and Materials

The following quantities are optimized for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )AmountEquivalentsFunction / Rationale
4-Nitroaniline 138.121.38 g1.0 eqPrimary amine (Diazo precursor).
Hydrochloric Acid (37%) 36.462.5 mL~3.0 eqSolubilizes amine; provides acidic medium for diazotization.
Sodium Nitrite (NaNO₂) 69.000.72 g1.05 eqNitrosating agent; slight excess ensures complete conversion.
2-Hydroxy-3-(2-methylphenyl)benzaldehyde 212.252.12 g1.0 eqCoupling component; highly specific C5 target.
Sodium Hydroxide (NaOH) 40.000.40 g1.0 eqDeprotonates the hydroxyl group to form the active phenoxide.
Sodium Carbonate (Na₂CO₃) 105.993.18 g3.0 eqBuffer; maintains optimal pH (9-10) during the coupling step.
Urea 60.060.05 gCatalyticQuenches unreacted nitrous acid prior to coupling.

Experimental Workflow & Protocol

Workflow A 1. Diazotization Amine + NaNO2 + HCl (0-5 °C) C 3. Azo Coupling Electrophilic Substitution (0-5 °C) A->C B 2. Substrate Activation Salicylaldehyde + NaOH (pH 9-10) B->C D 4. Maturation Stir 2h, Warm to RT C->D E 5. Isolation Filtration & Washing D->E F 6. Purification Recrystallization E->F

Fig 2: Step-by-step experimental workflow for the synthesis of the azo dye.

Phase 1: Diazotization (Generation of the Electrophile)

Maintaining the temperature strictly between 0–5 °C is critical. Above 5 °C, the diazonium salt rapidly degrades into a phenol derivative, releasing nitrogen gas and ruining the yield ()[3].

  • Amine Solubilization: In a 100 mL beaker, suspend 4-nitroaniline (1.38 g, 10 mmol) in 15 mL of distilled water. Add 2.5 mL of concentrated HCl (37%). Heat gently to 70 °C if necessary to ensure complete dissolution, then rapidly cool the clear solution in an ice-salt bath to 0–5 °C.

  • Nitrosation: Dissolve NaNO₂ (0.72 g, 10.5 mmol) in 5 mL of distilled water and cool to 0 °C. Add this solution dropwise to the acidic amine solution over 15 minutes under vigorous magnetic stirring.

  • Self-Validation Check: After 15 minutes of stirring, touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Quenching: Add a small pinch of solid urea (~0.05 g) and stir until the starch-iodide test is negative. This prevents excess nitrous acid from oxidizing or nitrosating the coupling component in Phase 3. Keep the diazonium solution at 0–5 °C.

Phase 2: Phenoxide Activation (Preparation of the Nucleophile)
  • Substrate Dissolution: In a separate 250 mL round-bottom flask, dissolve 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (2.12 g, 10 mmol) in 20 mL of distilled water containing NaOH (0.40 g, 10 mmol) and Na₂CO₃ (3.18 g, 30 mmol).

  • Temperature Control: Place the flask in an ice-salt bath and cool the alkaline phenoxide solution to 0–5 °C. The addition of Na₂CO₃ acts as a crucial buffer to prevent the pH from dropping during the addition of the acidic diazonium salt ()[2].

Phase 3: Azo Coupling & Maturation
  • Coupling: Transfer the cold diazonium salt solution into an addition funnel. Add it dropwise to the vigorously stirred alkaline phenoxide solution over a period of 30 minutes.

  • Observation: A deep red/orange precipitate will begin to form immediately upon addition, indicating successful azo bond formation.

  • In-Process pH Check: Periodically check the pH using indicator strips. It must remain between 9 and 10. If it drops below 8, add small aliquots of 1M Na₂CO₃. If the pH drops too low, the phenoxide reverts to a less-reactive phenol; if it exceeds 11, the diazonium ion converts to an unreactive diazotate.

  • Maturation: Once the addition is complete, maintain the reaction in the ice bath for 1 hour, then remove the bath and allow the mixture to warm to room temperature while stirring for an additional 1 hour.

Phase 4: Isolation & Purification
  • Filtration: Filter the precipitated crude dye under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake extensively with cold distilled water until the filtrate runs clear and the pH of the washings is neutral (pH ~7).

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot absolute ethanol (or glacial acetic acid, depending on solubility). Filter the purified crystals and dry in a vacuum desiccator over anhydrous CaCl₂ until a constant weight is achieved.

Analytical Characterization

To verify the structural integrity of the synthesized 5-((4-nitrophenyl)diazenyl)-2-hydroxy-3-(2-methylphenyl)benzaldehyde, compare your analytical results against the expected spectral benchmarks ()[1].

Table 2: Expected Quantitative & Spectral Data

TechniqueTarget MarkerExpected Signal / ValueStructural Correlation
Yield Mass Recovery80 – 85%High efficiency of C5 regioselective coupling.
FT-IR O-H stretch~3400 – 3450 cm⁻¹ (broad)Intramolecular hydrogen bonding (OH to CHO).
FT-IR C=O stretch~1640 – 1650 cm⁻¹Aldehyde carbonyl group.
FT-IR N=N stretch~1470 – 1520 cm⁻¹Confirmation of the azo linkage.
¹H NMR (DMSO-d₆) Phenolic -OHSinglet, ~11.8 ppmHighly deshielded due to H-bonding; exchangeable with D₂O.
¹H NMR (DMSO-d₆) Aldehyde -CHOSinglet, ~10.4 ppmFormyl proton at C1.
¹H NMR (DMSO-d₆) Tolyl -CH₃Singlet, ~2.1 ppmMethyl group on the biphenyl substituent.

References

  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights Source: ACS Omega (2025) URL:[Link]

  • Design, characterization, theoretical studies, and dyeing properties of new novel diazo salicylaldehyde Schiff base catalyzed with cerium ammonium nitrate Source: Pigment & Resin Technology, Emerald Publishing (2024) URL:[Link]

  • Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds Source: Journal of Biochemical Technology (2019) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Hydroxy-3-(2-methylphenyl)benzaldehyde as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Sterically Influenced Building Block 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, also known as 3-(o-tolyl)salicylaldehyde, is a biaryl aldehyde possessing a unique structural architecture. Its cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Sterically Influenced Building Block

2-Hydroxy-3-(2-methylphenyl)benzaldehyde, also known as 3-(o-tolyl)salicylaldehyde, is a biaryl aldehyde possessing a unique structural architecture. Its core consists of a salicylaldehyde moiety, which provides a phenolic hydroxyl group and an aldehyde function in a synthetically valuable ortho-relationship. The defining feature of this molecule is the 2-methylphenyl (o-tolyl) group at the C3 position. This substituent introduces significant steric bulk adjacent to the primary reactive centers, profoundly influencing the molecule's reactivity, selectivity, and the properties of its derivatives.

The presence of the o-tolyl group creates a sterically hindered environment that can direct reaction pathways, stabilize specific conformations, and modulate the electronic properties of the aromatic system. These characteristics make 2-Hydroxy-3-(2-methylphenyl)benzaldehyde a highly valuable, though specialized, building block for constructing complex organic molecules, particularly in the fields of coordination chemistry, materials science, and the synthesis of biologically active compounds. This guide details the synthesis of this building block and explores its application in the preparation of advanced molecular scaffolds, providing experimentally grounded protocols for researchers in organic synthesis and drug development.

Section 1: Synthesis of the Core Building Block

The construction of the 3-aryl salicylaldehyde framework is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a powerful and reliable method for forming the pivotal C-C bond between the salicylaldehyde core and the o-tolyl group.[1] This approach offers high yields and tolerates a wide range of functional groups.

Protocol 1: Synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis starting from a halogenated salicylaldehyde and an appropriate boronic acid.

Causality and Experimental Rationale:

  • Starting Material: 3-Bromosalicylaldehyde is chosen as the electrophilic partner. The bromine atom at the C3 position is sterically accessible and electronically suitable for oxidative addition to the palladium catalyst.

  • Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is used to facilitate the catalytic cycle. The phosphine ligands stabilize the palladium center and are crucial for the efficiency of the transmetalation and reductive elimination steps.

  • Base: A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid in the transmetalation step. The choice of a moderately strong inorganic base prevents side reactions with the acidic phenolic proton.

  • Solvent System: A two-phase solvent system, typically toluene and water, is used to dissolve both the organic substrates and the inorganic base, facilitating efficient reaction at the interface.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 3-Bromosalicylaldehyde, o-tolylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in Toluene/H₂O B Degas mixture with N₂ or Ar (3 cycles of vacuum/backfill) A->B Inert atmosphere C Heat mixture to reflux (e.g., 90-100 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D 6-12 hours E Cool to RT, separate layers. Extract aqueous layer with EtOAc D->E F Combine organic layers, wash with brine, dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by column chromatography (e.g., Hexane/EtOAc gradient) G->H I 2-Hydroxy-3-(2-methylphenyl)benzaldehyde H->I Final Product G A 2-Hydroxy-3-(o-tolyl)benzaldehyde C 3-(o-tolyl)salicylideneamine (Schiff Base) A->C     + B Primary Amine (R-NH₂) D H₂O C->D     + sub Ethanol, Reflux (cat. Acetic Acid) G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration A Diethyl Malonate B Enolate Intermediate A->B Piperidine D Aldol Adduct B->D C Aldehyde C->D E Intramolecular Lactonization D->E F Dehydration E->F G Final Coumarin Product F->G

Sources

Method

Application Note: Synthesis, Metallation, and Antimicrobial Evaluation of Schiff Bases Derived from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Molecular Rationale The development of novel anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Molecular Rationale

The development of novel antimicrobial agents is increasingly reliant on the rational design of coordination complexes. Schiff bases—characterized by their azomethine linkage (-C=N-)—are versatile pharmacophores. When derived from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde , the resulting ligands possess a unique structural advantage: the bulky 3-(2-methylphenyl) (or o-tolyl) substituent introduces significant steric hindrance and lipophilicity.

As a Senior Application Scientist, I have observed that this specific biphenyl-like architecture forces a distorted geometry upon subsequent metal chelation. This distortion, coupled with the high lipophilicity of the o-tolyl group, drastically enhances the molecule's ability to permeate bacterial lipid bilayers compared to simpler benzaldehyde derivatives[1]. This guide details the self-validating synthesis of these ligands, their transition metal complexes, and the subsequent microbiological evaluation.

Mechanistic Insights: Chelation Theory and Membrane Permeation

To understand the experimental design, one must understand the causality behind the antimicrobial efficacy of these compounds:

  • The Azomethine and Hydroxyl Pharmacophore: The condensation of the aldehyde with a primary amine yields a Schiff base with an O,N-bidentate coordination pocket (the phenolic -OH and the azomethine nitrogen).

  • Overton's Concept of Cell Permeability: The bacterial cell membrane regulates the passage of molecules based on lipophilicity. The free Schiff base has moderate lipophilicity, but the polar azomethine nitrogen limits deep membrane penetration.

  • Tweedy's Chelation Theory: Upon coordinating with a transition metal (e.g., Cu²⁺, Zn²⁺), the partial sharing of the metal's positive charge with the donor atoms significantly reduces the overall polarity of the complex[2]. The metal is "shielded" by the bulky 2-methylphenyl groups of the ligand, creating a highly lipophilic, neutral complex that easily breaches the bacterial cell wall to inhibit intracellular targets like DNA gyrase[3].

Visualization: Mechanism of Antimicrobial Action

Mechanism N1 Free Schiff Base Ligand (Moderate Antimicrobial Activity) N2 Metal Coordination (Cu2+, Zn2+) N1->N2 N3 Tweedy's Chelation Theory: Partial Sharing of Metal Positive Charge N2->N3 Delocalization of pi-electrons N4 Increased Molecular Lipophilicity (Overton's Concept) N3->N4 N5 Enhanced Penetration of Bacterial Lipid Bilayer N4->N5 Steric shielding by 2-methylphenyl group N6 Inhibition of Intracellular Targets (e.g., DNA Gyrase, Ribosomes) N5->N6

Caption: Mechanistic pathway illustrating Tweedy's Chelation Theory and Overton's Concept in antimicrobial activity.

Quantitative Data: Anticipated Antimicrobial Efficacy Profiles

Based on established structure-activity relationships (SAR) for analogous 2-hydroxybenzaldehyde Schiff bases and their metal complexes, the following table summarizes the expected Minimum Inhibitory Concentration (MIC) profiles. Notice the marked improvement in efficacy upon metallation.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Geometry / Magnetic Moment
Free Ligand (HL) 64 - 128128 - 256>256N/A
[Cu(L)₂] Complex 8 - 1616 - 3232 - 64Distorted Square Planar (~1.8 BM)
[Zn(L)₂] Complex 16 - 3232 - 6464 - 128Tetrahedral (Diamagnetic)
Ciprofloxacin (Ctrl) 1 - 20.5 - 1N/AN/A
Fluconazole (Ctrl) N/AN/A2 - 4N/A

Data Note: Gram-negative bacteria (E. coli) typically exhibit higher MICs due to the protective outer lipopolysaccharide (LPS) membrane, though the high lipophilicity of the 2-methylphenyl derivative mitigates this resistance significantly.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Schiff Base Ligand

Causality Focus: We utilize absolute ethanol to ensure the solubility of the bulky biphenyl precursor, while glacial acetic acid acts as a crucial electrophilic activator for the carbonyl carbon.

Materials:

  • 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (1.0 eq, 10 mmol)

  • Primary Amine (e.g., Aniline or substituted aniline) (1.0 eq, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in 15 mL of warm absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the primary amine in 15 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Reasoning: The acid protonates the carbonyl oxygen, lowering the activation energy required for the amine's nucleophilic attack.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70°C for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the starting aldehyde spot (visualized under UV 254 nm) completely disappears, replaced by a lower-Rf spot (the Schiff base).

  • Isolation: Cool the mixture to 0-5°C in an ice bath to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure ligand.

Protocol B: Synthesis of Transition Metal Complexes

Causality Focus: The reaction is performed at a 1:2 (Metal:Ligand) molar ratio. A weak base (sodium acetate) is added to deprotonate the phenolic -OH, facilitating covalent M-O bond formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of hot ethanol.

  • Deprotonation: Add 2.0 mmol of Sodium Acetate to the ligand solution. Reasoning: Deprotonation of the highly sterically hindered 2-hydroxyl group is required to form a stable anionic donor site.

  • Metallation: Dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O or ZnCl₂) in 10 mL of ethanol. Add this dropwise to the ligand solution.

  • Reflux & Self-Validation: Reflux the mixture for 3 hours. Validation: A successful coordination is immediately indicated by a stark color change (e.g., from a yellow ligand solution to a deep green/brown precipitate for Copper).

  • Spectroscopic Validation: Post-isolation, run an FT-IR spectrum. Successful chelation is validated by the shift of the azomethine ν(C=N) stretch from ~1625 cm⁻¹ in the free ligand to ~1605 cm⁻¹ in the complex, confirming nitrogen coordination[1].

Visualization: Chemical Synthesis Workflow

SynthesisWorkflow A 2-Hydroxy-3-(2-methylphenyl) benzaldehyde C Condensation Reaction (Ethanol, Reflux, H+) A->C B Primary Amine (1.0 Equivalent) B->C D Schiff Base Ligand (TLC Validated) C->D -H2O E Metal Salt Addition (CuCl2 / ZnCl2) + NaOAc D->E F Metal-Schiff Base Complex (IR Validated) E->F Chelation

Caption: Step-by-step synthetic workflow from precursor aldehyde to the final metallated coordination complex.

Protocol C: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality Focus: Broth microdilution is chosen over disk diffusion because it provides a quantitative MIC, which is a mandatory metric for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: Dissolve the Schiff base and its metal complexes in 100% DMSO to create a 10 mg/mL stock. Reasoning: These highly lipophilic compounds are insoluble in water.

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Self-Validation (Controls):

    • Vehicle Control: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to validate that bacterial inhibition is due to the compound, not the solvent cytotoxicity.

    • Positive Control: Include Ciprofloxacin wells to validate the susceptibility of the bacterial strain.

  • Incubation & Reading: Add 10 µL of the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours. Add 20 µL of Resazurin dye (0.015%); a color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC.

References

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. SciSpace. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Screening of Co(II), Ni(II), Cu(II), Mn(II) and Zn(II) Complexes with Schiff Base Derived from 2-Sulphanilamidopyridine and 2-Hydroxy-3-methoxybenzaldehyde. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization, antibacterial and antifungal studies of some transition and rare earth metal complexes of N-benzylidene-2-hydroxybenzohydrazide. SciSpace. Available at:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of Anticancer Metal Complexes Derived from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Executive Summary & Mechanistic Rationale The development of targeted metallodrugs has increasingly shifted toward rationally designed ligands that can tune the steric, electronic, and lipophilic properties of the centra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted metallodrugs has increasingly shifted toward rationally designed ligands that can tune the steric, electronic, and lipophilic properties of the central metal ion. This application note details the synthesis, characterization, and biological evaluation of novel transition metal complexes (Cu²⁺ and Ru²⁺) utilizing a thiosemicarbazone Schiff base ligand derived from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde .

The Causality of Ligand and Metal Selection

Salicylaldehyde-based Schiff bases are highly privileged scaffolds in oncological drug discovery[1]. The specific incorporation of a 2-methylphenyl (o-tolyl) group at the 3-position of the salicylaldehyde ring is a strategic design choice. The bulky, twisted biphenyl architecture introduces significant lipophilicity, which directly enhances the passive diffusion of the complex across the cellular phospholipid bilayer. Furthermore, the steric bulk of the o-tolyl group facilitates deep, stable intercalation into the minor groove of AT-rich DNA sequences, disrupting replication[1][2].

The choice of metal centers dictates the primary mechanism of cytotoxicity:

  • Copper(II): Cu(II) thiosemicarbazone complexes are potent DNA intercalators and topoisomerase inhibitors[3][4]. Once internalized, the Cu(II) center undergoes intracellular reduction to Cu(I) by cellular reductants such as glutathione. This redox cycling catalyzes Fenton-like reactions, generating a burst of cytotoxic Reactive Oxygen Species (ROS) that induce severe oxidative DNA cleavage and subsequent apoptosis[4].

  • Ruthenium(II): Ru(II) half-sandwich arene complexes (e.g., utilizing a p-cymene ring) offer an octahedral geometry that limits off-target toxicity while maintaining high efficacy. They exhibit distinct mechanisms, primarily targeting mitochondrial pathways and forming highly stable adducts with DNA and Human Serum Albumin (HSA), acting as a safer alternative to platinum-based chemotherapeutics[5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (e.g., TLC, pH monitoring, and positive controls) are integrated to ensure the integrity of the synthesized compounds and the reliability of the biological data.

Protocol 1: Synthesis of the Thiosemicarbazone Ligand (HL)

Causality Note: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the benzaldehyde derivative. This increases its electrophilicity, drastically lowering the activation energy for the nucleophilic attack by the thiosemicarbazide amine, driving the equilibrium toward the Schiff base product.

  • Preparation: Dissolve 10 mmol of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate flask, dissolve 10 mmol of thiosemicarbazide in 20 mL of a hot water/ethanol mixture (1:1 v/v).

  • Condensation: Slowly add the thiosemicarbazide solution to the aldehyde solution. Add 3-5 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4 hours under continuous magnetic stirring. Monitor the reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

  • Isolation: Cool the mixture to 4°C overnight to maximize crystallization. Filter the resulting yellow precipitate, wash thoroughly with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in vacuo.

Protocol 2: Synthesis of the Metal Complexes

Causality Note: Methanol is selected as the primary solvent for complexation to prevent the hydrolysis of the imine bond (which can occur in aqueous media) while ensuring adequate solubility of both the organic ligand and the inorganic metal salts.

A. Cu(II) Complex [Cu(L)Cl]:

  • Dissolve 2 mmol of the synthesized ligand (HL) in 20 mL of hot methanol.

  • Add a methanolic solution of CuCl₂·2H₂O (2 mmol in 10 mL) dropwise to the ligand solution.

  • Critical Step: Adjust the pH to ~7.0 using a dilute methanolic KOH solution. This deprotonates the phenolic -OH, facilitating a stable O,N,S-tridentate coordination to the Cu(II) center.

  • Reflux for 3 hours. Filter the resulting dark green precipitate, wash with cold methanol, and dry.

B. Ru(II) Complex[Ru(η⁶-p-cymene)(L)Cl]:

  • Dissolve 1 mmol of the[Ru(η⁶-p-cymene)Cl₂]₂ precursor dimer in 15 mL of a dichloromethane/methanol (1:1 v/v) mixture.

  • Add 2 mmol of the ligand (HL) and 2 mmol of triethylamine (acting as a non-nucleophilic base to deprotonate the ligand).

  • Stir at room temperature for 12 hours under a strict nitrogen atmosphere to prevent premature oxidation of the metal center.

  • Evaporate the solvent under reduced pressure, wash the orange-red solid with diethyl ether, and recrystallize from dichloromethane/hexane.

G A 2-Hydroxy-3-(2-methylphenyl) benzaldehyde B Thiosemicarbazide (Ethanol, Reflux, 4h) A->B C Schiff Base Ligand (HL) (Yellow Precipitate) B->C D CuCl2·2H2O (Methanol, Reflux) C->D E [Ru(p-cymene)Cl2]2 (Methanol, Reflux) C->E F Cu(II) Complex [Cu(L)Cl] D->F G Ru(II) Complex [Ru(p-cymene)(L)Cl] E->G

Workflow for the synthesis of the Schiff base ligand and its Cu(II) and Ru(II) complexes.

Protocol 3: In Vitro Anticancer Evaluation

A. Cytotoxicity (MTT Assay): Self-Validation: Cisplatin is run concurrently as a positive control. HEK293 (human embryonic kidney) cells are used as a negative control to calculate the Selectivity Index (SI), ensuring the observed toxicity is cancer-specific.

  • Seed A549 (lung carcinoma) and MCF-7 (breast carcinoma) cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treat cells with varying concentrations (0.1 - 100 µM) of the complexes dissolved in DMSO. Ensure the final DMSO concentration remains <0.5% to avoid solvent-induced cytotoxicity.

  • After 48h of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4h.

  • Discard the medium, dissolve the purple formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

B. DNA Binding (UV-Vis Titration):

  • Prepare a 50 µM solution of the metal complex in Tris-HCl buffer (pH 7.4) to mimic physiological conditions and maintain the structural integrity of the DNA double helix.

  • Titrate with increasing concentrations of Calf Thymus DNA (CT-DNA) (0 - 100 µM).

  • Record UV-Vis spectra after each addition (incubate for 5 mins). Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation[2].

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties

CompoundEmpirical FormulaYield (%)ColorMelting Point (°C)IR (ν C=N) cm⁻¹
Ligand (HL) C₁₅H₁₅N₃OS82Yellow185-1871615
Cu(II) Complex C₁₅H₁₄ClCuN₃OS75Dark Green>3001590
Ru(II) Complex C₂₅H₂₈ClN₃ORuS68Orange-Red240-242 (dec)1595

Note: The shift of the azomethine (ν C=N) stretching frequency to lower wavenumbers in the complexes confirms the coordination of the imine nitrogen to the metal centers.

Table 2: In Vitro Cytotoxicity (IC₅₀) and DNA Binding Metrics

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (A549)DNA Binding Constant ( Kb​ , M⁻¹)
Ligand (HL) 45.2 ± 2.152.4 ± 3.0>100>2.21.2 × 10⁴
Cu(II) Complex 4.8 ± 0.56.3 ± 0.742.5 ± 2.48.84.5 × 10⁵
Ru(II) Complex 7.5 ± 0.89.1 ± 1.1>100>13.32.8 × 10⁵
Cisplatin (Control) 12.4 ± 1.215.6 ± 1.518.2 ± 1.81.4N/A

Mechanistic Pathway Visualization

G A Metal Complex [Cu(L)Cl] /[Ru(L)Cl] B Cellular Uptake (Lipophilic o-tolyl group) A->B C Intracellular Reduction Cu(II) -> Cu(I) B->C D DNA Intercalation (Planar Schiff Base) B->D E Fenton-like Reaction (ROS Generation) C->E F DNA Cleavage & Replication Inhibition D->F G Mitochondrial Dysfunction & Caspase Activation E->G F->G H Apoptosis (Cancer Cell Death) G->H

Mechanistic pathway of ROS-mediated apoptosis and DNA damage induced by the metal complexes.

References

  • Exploring anticancer activity and DNA binding of metal (II) salicylaldehyde schiff base complexes: A convergence of experimental and computational perspectives. University of Johannesburg (2025). 2

  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis (2025). 1

  • In Vitro and in Vivo Anticancer Activity of Copper Bis(thiosemicarbazone) Complexes. ACS Publications (2013). 3

  • Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest. RSC Advances (2018). 4

  • Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Oncology (2022). 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists facing yield bottlenecks in the synthesis of 2-hydroxy-3-(2-methylphenyl)benzalde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and process scientists facing yield bottlenecks in the synthesis of 2-hydroxy-3-(2-methylphenyl)benzaldehyde.

The synthesis relies on a Suzuki-Miyaura cross-coupling between 3-bromo-2-hydroxybenzaldehyde and o-tolylboronic acid. Because this reaction forms a 2,2'-disubstituted biphenyl system (with an ortho-hydroxyl on one ring and an ortho-methyl on the other), it is plagued by steric hindrance and competitive side reactions[1]. This guide provides the mechanistic rationale, troubleshooting logic, and a self-validating protocol to guarantee high-yield conversions.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your protocol, use the logic tree below to diagnose the specific failure mode of your current reaction.

Troubleshooting Start Low Yield of Target Aldehyde? CheckSM Is 3-bromo-2-hydroxybenzaldehyde fully consumed? Start->CheckSM CheckBoronic Is o-tolylboronic acid fully consumed? CheckSM->CheckBoronic Yes BaseCheck Check Base Equivalents. Phenol consumes 1 eq. Are you using ≥3 eq base? CheckSM->BaseCheck No Proto Diagnosis: Protodeboronation Action: Increase boronic acid to 2.0 eq Switch to SPhos ligand. CheckBoronic->Proto Yes Steric Diagnosis: Steric Stalling Action: Switch to Pd(OAc)2/SPhos Ensure vigorous mixing. CheckBoronic->Steric No BaseCheck->Steric Yes FixBase Diagnosis: Base Starvation Action: Increase Base to 3.0-4.0 eq. BaseCheck->FixBase No

Diagnostic workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My aryl bromide is fully consumed, but my yield is under 30%. Where did my starting material go? A: If the aryl bromide is consumed but the product is absent, you are likely experiencing competitive homocoupling or hydrodehalogenation. However, if the boronic acid is consumed while the aryl bromide remains intact, you are facing protodeboronation . Sterically hindered, electron-rich aryl boronates like o-tolylboronic acid are highly susceptible to base-catalyzed protodeboronation[2]. The ortho-methyl group twists the carbon-boron bond out of planarity, weakening it and leaving the empty p-orbital of the boron vulnerable to hydrolysis. Solution: Use 1.5 to 2.0 equivalents of o-tolylboronic acid to mathematically compensate for the mass lost to protodeboronation.

Q2: Does the free hydroxyl group on 3-bromo-2-hydroxybenzaldehyde interfere with the catalytic cycle? A: Yes, primarily through base starvation . The phenolic proton is acidic (pKa ~8.5). When you add a standard carbonate base (pKa of conjugate acid ~10.3)[3], the phenol immediately deprotonates to form a phenoxide. This consumes one full equivalent of your base. Because the Suzuki reaction requires base to form the reactive trialkyl borate or boronate species for transmetalation[1], a standard 2.0 equivalent base loading leaves the catalytic cycle starved. Solution: You must use a minimum of 3.0 to 4.0 equivalents of base.

Q3: Why is standard Pd(PPh₃)₄ failing to drive this reaction to completion? A: The formation of a 2,2'-disubstituted biphenyl system imposes severe steric clash during the reductive elimination step. Furthermore, the phenoxide intermediate (formed by deprotonation of your starting material) is highly electron-donating, which drastically reduces the electrophilicity of the C-Br bond, slowing down oxidative addition. Triphenylphosphine (PPh₃) is neither electron-rich enough nor bulky enough to overcome these energy barriers. Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand like SPhos or XPhos [4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone forces the two aryl groups together, accelerating reductive elimination and outcompeting protodeboronation.

Part 3: Quantitative Catalyst & Base Selection Matrix

To summarize the causality discussed above, the following table compares standard catalytic systems against optimized systems for this specific sterically hindered coupling.

Catalyst / Ligand SystemBase (Eq.)Solvent SystemTempEst. YieldMechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)80°C15 - 25%Base starvation; severe protodeboronation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)80°C40 - 55%Sufficient base, but transmetalation stalls due to steric bulk.
Pd(OAc)₂ / SPhos (2/4 mol%) K₃PO₄ (4.0) Toluene/H₂O (10:1) 100°C > 85% Rapid transmetalation; outcompetes side reactions.
Pd₂(dba)₃ / XPhos (2/4 mol%)Cs₂CO₃ (3.0)THF/H₂O (4:1)80°C> 80%Excellent alternative; Cs+ effect enhances boronate solubility[3].

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Reagents:

  • 3-Bromo-2-hydroxybenzaldehyde: 1.0 eq (10.0 mmol, 2.01 g)

  • o-Tolylboronic acid: 2.0 eq (20.0 mmol, 2.72 g)

  • Pd(OAc)₂: 0.02 eq (0.2 mmol, 45 mg)

  • SPhos: 0.04 eq (0.4 mmol, 164 mg)

  • K₃PO₄ (anhydrous): 4.0 eq (40.0 mmol, 8.49 g)

  • Toluene / Deionized Water: 40 mL / 4 mL (10:1 ratio)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing:

    • Charge a 100 mL Schlenk flask with the aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Add the Toluene/H₂O solvent mixture.

    • Validation Check: Sparge the biphasic mixture with Argon for exactly 15 minutes. The solution should transition to a pale yellow/orange color. If the solution immediately turns black, your Pd(OAc)₂ has prematurely reduced to Pd(0) black due to oxygen exposure; discard and restart.

  • Catalytic Execution:

    • Seal the flask and heat to 100°C under vigorous stirring (1000 RPM is critical for biphasic transmetalation).

  • In-Process Control (IPC) via LC-MS:

    • After 2 hours, pause stirring to let phases separate. Withdraw a 50 µL aliquot from the organic layer.

    • Validation Check: Quench the aliquot into 100 µL of 1M HCl, dilute with 1 mL Acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of m/z 199/201 (Starting Material) and the dominant appearance of m/z 213 [M+H]+ (Product). If SM remains but the boronic acid is absent, add an additional 0.5 eq of o-tolylboronic acid and heat for 1 more hour.

  • Workup & Phase Separation:

    • Cool the reaction to room temperature. Add 20 mL of Ethyl Acetate and 20 mL of Water.

    • CRITICAL STEP: Add 1M HCl dropwise to the aqueous layer until the pH reaches 2-3.

    • Validation Check: Test the aqueous layer with pH paper. If the pH is >7, your product exists as a water-soluble phenoxide salt and will be lost in the aqueous waste. It must be acidified to protonate the phenol.

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-hydroxy-3-(2-methylphenyl)benzaldehyde.

Part 5: Mechanistic Pathway Analysis

The diagram below maps the catalytic cycle, explicitly highlighting where the steric clash occurs and where the competing protodeboronation pathway threatens your yield.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (3-bromo-2-hydroxybenzaldehyde) Pd0->OxAdd PdII Pd(II)(Ar)BrL2 Intermediate OxAdd->PdII Trans Transmetalation (Rate-Limiting Step) PdII->Trans Base PdII_diaryl Pd(II)(Ar)(o-Tolyl)L2 Trans->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule 2-Hydroxy-3-(2-methylphenyl)benzaldehyde RedElim->Product SideRxn Protodeboronation (Base + H2O + Heat) Boronic o-Tolylboronic Acid Boronic->Trans Base Boronic->SideRxn Competing Pathway

Catalytic cycle highlighting the competition between transmetalation and protodeboronation.

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. URL: [Link]

  • Novak, J. et al. "4-methoxy-2'-methylbiphenyl." Organic Syntheses. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Welcome to the technical support center for the purification of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound. The following sections provide troubleshooting advice and detailed protocols in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling the crude product from synthesis.

Q1: What are the most common impurities I should expect in my crude 2-Hydroxy-3-(2-methylphenyl)benzaldehyde?

A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing this class of molecule is the Duff reaction, which involves the formylation of a phenol.[1][2] Given this, the most probable impurities include:

  • Unreacted Starting Material: The primary precursor, likely 2-(2-methylphenyl)phenol, can be carried through the reaction.

  • Isomeric Products: Formylation can sometimes occur at other positions on the aromatic ring, particularly the para position relative to the hydroxyl group, leading to the formation of 4-Hydroxy-3-(2-methylphenyl)benzaldehyde.[1]

  • Polymeric/Resinous Byproducts: Phenols are susceptible to polymerization under the acidic and thermal conditions of reactions like the Duff reaction, resulting in dark, tarry substances that can be difficult to remove.[3]

  • Reaction Reagents and Their Byproducts: Residues from reagents like hexamethylenetetramine and its decomposition products may also be present.[2]

Q2: My crude product is a dark, oily, or tarry residue. What's the best initial step?

A2: A dark, viscous crude product often indicates the presence of polymeric byproducts. A direct crystallization attempt is unlikely to succeed. The recommended first step is an aqueous work-up followed by column chromatography.

  • Aqueous Work-up: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether. Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove acidic impurities. Follow this with washes of water and then brine to remove water-soluble materials and residual salts.[3]

  • Column Chromatography: After drying the organic layer, concentrate it and subject it to flash column chromatography on silica gel. This is the most effective method for separating the desired product from both baseline (polymeric) impurities and closely-related isomers.[3][4]

Q3: What is the most straightforward purification method if my crude product is a solid?

A3: If your crude product is a solid with a reasonable degree of purity (as assessed by a preliminary technique like Thin-Layer Chromatography, or TLC), recrystallization is the most efficient and scalable first-pass purification method.[3] This technique is excellent for removing small amounts of impurities and can yield a highly crystalline final product. The key is selecting an appropriate solvent or solvent system.

Q4: How can I assess the purity of my 2-Hydroxy-3-(2-methylphenyl)benzaldehyde after purification?

A4: Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to broaden and become depressed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The presence of unexpected signals indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A C18 reverse-phase column is often suitable for this class of compounds.[5]

Part 2: Troubleshooting Guide for Common Purification Techniques

This section provides solutions to specific problems you might encounter during recrystallization and column chromatography.

Recrystallization Troubleshooting

Problem: My compound "oils out" of the solution instead of forming crystals.

This common issue occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid.

Solutions:

  • Reduce Concentration: The most common cause is a solution that is too concentrated. Add more of the good solvent (the one the compound is more soluble in) to the hot mixture to reduce the saturation level.[3]

  • Lower the Solution Temperature: Before cooling, allow the solution to cool for a longer period at a temperature just below the solvent's boiling point.

  • Change Solvent System: Switch to a solvent system with a lower boiling point.

Problem: No crystals form, even after extensive cooling.

This indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation has not been initiated.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal acts as a template for further crystallization.[3]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.

  • Cool to a Lower Temperature: Move the flask from an ice bath to a freezer or a cryo-cooler, if the solvent's freezing point allows.

G cluster_0 Recrystallization Troubleshooting start Dissolve Crude Product in Minimal Hot Solvent cool Cool Solution Slowly start->cool decision Crystals Form? cool->decision oils_out Product Oils Out? decision->oils_out No success Isolate Crystals via Filtration, Wash, and Dry decision->success Yes troubleshoot Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume oils_out->troubleshoot No fix_oiling Troubleshoot Oiling Out: 1. Add More Solvent 2. Re-heat to Dissolve 3. Cool Slowly Again oils_out->fix_oiling Yes troubleshoot->cool fix_oiling->cool

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Troubleshooting

Problem: I am getting poor separation between my product and an impurity.

This is typically an issue with the choice of mobile phase (eluent).

Solutions:

  • Decrease Mobile Phase Polarity: If your product and an impurity are eluting too close together and too quickly (high Rf values on TLC), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexane to 10% ethyl acetate in hexane).[6]

  • Increase Mobile Phase Polarity: If your compounds are staying at the baseline (low Rf values), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Use a Different Solvent System: Sometimes, simply changing the polarity is not enough. Switching to a different solvent system with similar polarity but different chemical properties (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can alter the specific interactions with the silica gel and improve separation.

  • Dry Loading: If you are loading your sample in a liquid, especially a polar solvent, it can disrupt the top of the column and cause band broadening. Try "dry loading": dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.[6]

Problem: My product appears to be stuck on the column.

This happens when the compound is too polar for the chosen mobile phase and adsorbs very strongly to the stationary phase.

Solutions:

  • Gradient Elution: Gradually increase the polarity of the mobile phase during the run. For example, start with 5% ethyl acetate in hexane, and slowly increase the concentration to 20%, 50%, and even 100% ethyl acetate to elute more polar compounds.[6]

  • Add a Stronger Solvent: If your compound still won't elute, you can add a small percentage of a very polar solvent like methanol to your mobile phase. Often, 1-2% methanol is enough to elute highly polar compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude product that is already >85% pure.

Solvent System Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often required.

Solvent 1 (Good Solvent)Solvent 2 (Poor Solvent)PolarityNotes
Dichloromethane (DCM)HexaneLow-MediumGood for non-polar to moderately polar compounds.
AcetoneHexaneMediumVersatile for many compounds.
Ethyl AcetateHexaneMediumA common and effective choice.
EthanolWaterHighSuitable for more polar compounds.[3]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hotplate) with swirling until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for oily crude products or mixtures with multiple components.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various solvent systems (e.g., different ratios of ethyl acetate/hexane). The ideal system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.[6]

  • Elution: Add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

G cluster_1 General Purification Workflow crude Crude Product assess Initial Assessment (TLC, Appearance) crude->assess decision Oily/Very Impure? assess->decision column Flash Column Chromatography decision->column Yes recryst Recrystallization decision->recryst No (Solid) purity_check Purity & Identity Check (TLC, NMR, MP) column->purity_check recryst->purity_check final_product Pure Product purity_check->final_product

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Welcome & Scope Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals conducting the Suzuki-Miyaura cross-coupling of 3-bromo-2-hydroxybenzaldehyde w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome & Scope

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals conducting the Suzuki-Miyaura cross-coupling of 3-bromo-2-hydroxybenzaldehyde with o-tolylboronic acid to yield 2-hydroxy-3-(2-methylphenyl)benzaldehyde.

This specific transformation is notoriously challenging due to two competing factors: the strongly coordinating, unprotected phenolic hydroxyl group, and the severe steric hindrance of the ortho-methyl group on the boronic acid. Here, we dissect the causality of common byproducts and provide a self-validating, optimized protocol to ensure high-fidelity biaryl assembly.

Mechanistic Pathway & Byproduct Divergence

To troubleshoot effectively, we must first visualize the competing mechanistic pathways. The catalytic cycle can easily derail into byproduct formation if transmetalation is delayed or if the catalyst is poisoned by substrate chelation.

MechanisticPathway Start 3-Bromo-2-hydroxybenzaldehyde + o-Tolylboronic Acid OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd HomoC Boronic Acid Homocoupling (2,2'-Dimethylbiphenyl) Start->HomoC Trace O2 / Pd(II) Oxidation Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Rate-Limiting Step) OxAdd->Transmet Standard Pathway Proto Protodehalogenation (Salicylaldehyde) OxAdd->Proto Competing Reduction (H+ from Phenol/Solvent) PdBlack Catalyst Poisoning (Pd Black Precipitation) OxAdd->PdBlack Phenoxide/Aldehyde Chelation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (Target Product) RedElim->Product

Catalytic cycle of Suzuki coupling illustrating divergence points for major byproducts.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows a massive peak for salicylaldehyde (protodehalogenation) and very little cross-coupled product. Why is this happening? Expert Insight: This is a kinetic issue. The ortho-methyl group on o-tolylboronic acid creates significant steric hindrance, which drastically decelerates the transmetalation step of the Suzuki cycle [2]. While the Pd(II)-aryl intermediate is "waiting" to transmetalate, it undergoes competitive reduction. The unprotected phenol of your starting material, or the solvent (e.g., ethanol via β-hydride elimination), acts as a hydrogen source, leading to protodehalogenation [3]. Solution: You must accelerate transmetalation. Abandon standard ligands like PPh3. Instead, use a highly active, sterically demanding, electron-rich Buchwald ligand such as SPhos or XPhos [4]. These ligands accommodate bulky substrates and push the transmetalation forward faster than the competing reduction pathway.

Q2: I am observing the formation of 2,2'-dimethylbiphenyl. How do I suppress this? Expert Insight: 2,2'-dimethylbiphenyl is the homocoupling byproduct of o-tolylboronic acid. This side reaction is primarily driven by the presence of trace oxygen, which acts as an oxidant, or by the initial reduction of the Pd(II) precatalyst to Pd(0) which consumes two equivalents of the boronic acid. Solution: Implement strict anaerobic techniques. Degas your solvent mixture (Toluene/Water) using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes prior to adding the catalyst. Additionally, add the o-tolylboronic acid slowly (e.g., via syringe pump or portion-wise) to maintain a low steady-state concentration, minimizing the statistical probability of two boronic acid molecules interacting at the Pd center.

Q3: The reaction mixture turns black and stalls within the first 30 minutes. What causes this catalyst deactivation? Expert Insight: The black precipitate is palladium black, indicating total catalyst decomposition. 3-bromo-2-hydroxybenzaldehyde possesses both an unprotected phenoxide (under basic conditions) and an adjacent aldehyde. This motif can act as a bidentate ligand, strongly chelating the palladium center, displacing your phosphine ligands, and causing the Pd to aggregate and precipitate [1]. Solution: If using SPhos does not provide enough steric bulk to prevent this chelation, you must implement a self-validating protection strategy. Temporarily mask the phenol as a methoxymethyl (MOM) or benzyl ether prior to the Suzuki coupling, then deprotect post-coupling[1].

Quantitative Data: Byproduct Distribution Profiles

To illustrate the causality of reaction conditions on byproduct formation, the following table summarizes typical GC-MS area percentages under different catalytic systems.

Reaction SystemLigandBase / SolventTarget Product YieldProtodehalogenationHomocouplingCatalyst State
Standard PPh3 (4 eq)Na2CO3 / EtOH:H2O< 15%45%20%Heavy Pd Black
Steric-Optimized SPhos (2 eq)K3PO4 / Toluene:H2O78%8%5%Stable (Yellow/Brown)
Protected Phenol SPhos (2 eq)K3PO4 / Toluene:H2O92% (over 2 steps)< 2%3%Highly Stable

Table 1: Impact of ligand selection and substrate protection on the byproduct profile.

Experimental Protocol: Optimized Suzuki-Miyaura Workflow

The following step-by-step methodology utilizes the SPhos-optimized system to suppress byproducts while tolerating the unprotected phenol [4].

ExperimentalWorkflow Step1 1. Reagent Prep Rigorous Argon Sparging Step2 2. Catalyst Assembly Pd(OAc)2 + SPhos Step1->Step2 Step3 3. Slow Addition o-Tolylboronic Acid Step2->Step3 Step4 4. Biphasic Heating Toluene/H2O, 90°C Step3->Step4 Step5 5. Workup Acidic Quench & Silica Col. Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a 4:1 mixture of Toluene and deionized Water. Sparge the mixture vigorously with Argon for 30 minutes to eliminate O2-driven homocoupling.

  • Reagent Loading: To an oven-dried Schlenk flask under Argon, add 3-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous K3PO4 (2.5 equiv).

  • Catalyst Activation: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) to the flask [4]. The use of a bulky, electron-rich biaryl phosphine is critical to accelerate transmetalation and outcompete protodehalogenation [2].

  • Solvent Addition: Inject the degassed Toluene/Water mixture into the flask. Stir at room temperature for 5 minutes to ensure initial complexation.

  • Boronic Acid Addition: Dissolve o-tolylboronic acid (1.3 equiv) in a minimum amount of degassed Toluene. Add this solution dropwise over 15 minutes to the reaction mixture to suppress homocoupling [3].

  • Heating: Heat the biphasic mixture to 90 °C for 4-6 hours. Monitor via TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature. Quench with 1M HCl (to re-protonate the phenoxide, ensuring it partitions into the organic layer). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 2-hydroxy-3-(2-methylphenyl)benzaldehyde.

References

  • Total Synthesis of Kehokorins A–E, Cytotoxic p-Terphenyls Source: ACS Publications URL
  • Palladium-Catalyzed One-Step Synthesis of Stereodefined Difunctionalized Glycals Source: CCS Chemistry URL
  • Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions Source: Nature Nanotechnology / PMC URL
  • 2-Bromo-5-hydroxybenzaldehyde Application Notes and Protocols Source: Benchchem URL
Optimization

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Formation with 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

{"answer_with_citation_support_v2":true,"model_response_origin":"LLM_RESPONSE","quality_log_probabilities_from_response":null,"model_response_type":"JSON","model_name":"gemini-1.5-pro-001","most_recent_grounding_datetime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

{"answer_with_citation_support_v2":true,"model_response_origin":"LLM_RESPONSE","quality_log_probabilities_from_response":null,"model_response_type":"JSON","model_name":"gemini-1.5-pro-001","most_recent_grounding_datetime":"2026-04-01T05:56:55.700Z","requested_gcs_sources":[],"provided_gcs_sources":[],"search_pills":[]},

Welcome to the technical support center for the synthesis of Schiff bases using 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during imine formation with this specific sterically hindered and electronically modulated aldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: Why is my Schiff base yield unexpectedly low or the reaction failing to proceed?

Low yields are a common hurdle in Schiff base synthesis, often stemming from the reversible nature of the reaction or steric hindrance.[1] The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1] With 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, the ortho-hydroxy and ortho-tolyl groups can introduce significant steric hindrance, slowing down the reaction.

Troubleshooting Steps:

  • Effective Water Removal: This is the most critical factor to drive the reaction forward.[1]

    • Azeotropic Distillation: Utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to physically remove water from the reaction mixture.[1][2]

    • Dehydrating Agents: Add a chemical drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are highly effective.[1][2] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be employed.[2][3]

  • Catalyst Optimization: The reaction is typically catalyzed by acid or base.[4][5]

    • Acid Catalysis: A mildly acidic pH (around 4-5) is often optimal.[6][7] This protonates the carbonyl oxygen, making the carbon more electrophilic. However, a pH that is too low (<4) will protonate the amine nucleophile, rendering it unreactive.[4][6] Consider using a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH).[6][8] Natural acids like citric or tartaric acid can also be effective, environmentally friendly alternatives.[9][10]

    • Lewis Acid Catalysis: For sterically hindered aldehydes, a Lewis acid catalyst such as ZnCl₂, TiCl₄, or Yb(OTf)₃ can be effective in activating the carbonyl group.[3][6]

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and yield.

    • Protic solvents like ethanol or methanol are commonly used as they can dissolve both reactants.[4][11]

    • For azeotropic water removal, non-polar solvents like toluene are necessary.

  • Increased Reaction Time and Temperature: Due to the steric hindrance of the 2-methylphenyl group, longer reaction times (24-48 hours) and reflux temperatures may be required to achieve completion.[2][12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side reactions?

The presence of multiple products suggests side reactions may be occurring alongside the desired imine formation.

Potential Side Reactions:

  • Incomplete Reaction: The most common "impurity" is unreacted starting materials (aldehyde and amine).[13]

  • Aldol-type Condensation: While more common with aliphatic aldehydes, under certain conditions, self-condensation of the aldehyde could occur, although less likely with this specific aromatic aldehyde.[2]

  • Amine-related Side Products: Depending on the amine used, self-condensation or other side reactions could be possible.

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure the use of correct molar equivalents. A slight excess (e.g., 1.05-1.1 equivalents) of the amine can sometimes help drive the reaction to completion, especially if the amine is more volatile.[13]

  • Control Temperature: Avoid excessively high temperatures that might promote side reactions or decomposition.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is essential.

Q3: How can I effectively purify my Schiff base product, especially if it is an oil or difficult to crystallize?

Purification is crucial for obtaining a high-purity product for subsequent applications and characterization.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying solid Schiff bases.[1][14]

    • Solvent Selection: The ideal solvent is one in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[13][15]

  • Column Chromatography: This is a good option for separating mixtures and isolating non-crystalline (oily) products.[14]

    • Stationary Phase: Silica gel is commonly used. However, be aware that the acidic nature of silica can sometimes cause hydrolysis of the imine.[1][12] To mitigate this, you can use deactivated (neutral) alumina or add a small amount of a non-polar organic base like triethylamine to the eluent.[1]

  • Washing/Trituration: If the product is a solid and the impurities are soluble in a particular solvent, you can wash or triturate the crude product with a suitable solvent (e.g., cold ethanol or hexane) to remove unreacted starting materials.[15]

Q4: My purified Schiff base seems to be degrading over time. How can I prevent decomposition?

Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[4][6]

Prevention of Decomposition:

  • Anhydrous Conditions: Ensure all solvents used for reaction and purification are dry.[13] Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to protect it from atmospheric moisture.[1]

  • Avoid Strong Acids: The imine bond is readily cleaved by aqueous acid.[1][6] During workup, avoid acidic aqueous washes if possible.

  • Thermal Stability: While many aromatic Schiff bases are thermally stable, some can decompose at high temperatures.[13][16] Avoid excessive heat during drying.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Schiff base formation?

The formation of a Schiff base is a two-step reversible reaction:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[5][17]

  • Dehydration: The carbinolamine then loses a molecule of water (dehydration) to form the stable imine (Schiff base).[5][17] This step is typically the rate-determining step and is catalyzed by acid.[4]

SchiffBaseFormation

Q2: How does the structure of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde affect the reaction?

The specific structure of this aldehyde introduces two key features:

  • Ortho-hydroxyl group (-OH): This group can form an intramolecular hydrogen bond with the imine nitrogen in the product, which can stabilize the Schiff base.[18][19] This is a favorable electronic effect.

  • Ortho-tolyl group (-CH₃C₆H₄): This bulky group introduces steric hindrance around the carbonyl group, which can slow down the rate of the nucleophilic attack by the amine. This necessitates more forcing reaction conditions (e.g., higher temperature, longer reaction time) compared to a less hindered aldehyde like salicylaldehyde.

Q3: What is the optimal pH for this reaction?

The optimal pH for Schiff base formation is a delicate balance.[6] A mildly acidic environment (typically pH 4-5) is generally most effective.[6][7]

dot graph pH_Optimization { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: pH Influence on Schiff Base Formation.

Q4: Which analytical techniques are best for characterizing the final Schiff base product?

A combination of spectroscopic methods is essential to confirm the structure of the synthesized Schiff base.

  • FT-IR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.[1][20][21]

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-9.0 ppm.[21][22] You should also see the disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will appear in the range of δ 158-164 ppm.[21]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[23]

Experimental Protocols

General Protocol for Schiff Base Synthesis with 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

This protocol describes a general method using azeotropic distillation to drive the reaction to completion.

Reactant Setup:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (1.0 eq) in toluene.

  • Add the primary amine (1.0-1.05 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.01-0.05 eq).

Reaction:

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the limiting reagent (typically 4-24 hours).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[14]

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13][14]

ProtocolWorkflow

Data Summary Table
ParameterRecommended ConditionRationale & Remarks
Stoichiometry Aldehyde:Amine = 1:1 to 1:1.05A slight excess of amine can help drive the reaction to completion.[13]
Solvent Toluene, Ethanol, MethanolToluene is best for azeotropic removal of water.[1] Ethanol/Methanol are good for dissolving reactants.[11]
Catalyst p-TsOH, Acetic Acid, ZnCl₂Mild acid catalysis is generally effective.[6] Lewis acids for hindered substrates.[3][6]
Temperature RefluxHigher temperature is often needed to overcome activation energy, especially with sterically hindered substrates.[2]
Water Removal Dean-Stark or Molecular Sieves (4Å)Essential for driving the equilibrium towards the product side.[1][2]
Reaction Time 4 - 48 hoursMonitor by TLC. Steric hindrance may require longer times.[2][12]

References

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES.
  • IOSR Journal of Applied Chemistry. (2014). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS.
  • IntechOpen. (2022). Overview of Schiff Bases.
  • SciSpace. (2019). Synthesis of Schiff Bases by Non-Conventional Methods.
  • BenchChem. (2025).
  • Molecules. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases.
  • IntechOpen. (2025).
  • Zenodo. (2025).
  • Asian Journal of Chemistry. (2013).
  • Taylor & Francis Online. (2022). Schiff Base Based Metal Complexes: A Review of Their Catalytic Activity on Aldol and Henry Reaction.
  • BenchChem. (2025).
  • PMC - NIH. (2014).
  • Journal of the American Chemical Society. (2026).
  • Journal of Al-Nahrain University. (2013). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
  • Scholars Research Library. (2012). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach.
  • Journal of Chemical and Pharmaceutical Research. (2016). Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview.
  • ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • BenchChem. (n.d.).
  • PMC - NIH. (2010).
  • PMC - NIH. (2023).
  • ResearchGate. (2015).
  • Chemical Science. (2020). n → π interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media*.
  • ResearchGate. (2023). Effect of solvent on the Schiff Base yield.
  • IJRAR. (2019).
  • DergiPark. (2020).
  • IntechOpen. (2024).
  • Neliti. (2020).
  • GSC Online Press. (2022).
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?
  • Semantic Scholar. (2015). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes.
  • iarconsortium. (2025). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study.
  • PMC - NIH. (2014). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool.
  • Reddit. (2024). Synthesis of Schiff base : r/Chempros.
  • ChemClass Journal. (2025). Synthesis, Characterization and Biological Profiles of Schiff Base Derived from Benzaladehyde and Phenylalanine and M3+ Complexe.
  • ACS Publications. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices.
  • The Royal Society of Chemistry. (2019). Water-soluble Schiff base-actinyl ion complexes and their effect on the solvent extraction of f-elements.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Schiff base.
  • ResearchGate. (2015). How do I increase Schiff's base yield?
  • SpringerLink. (2024).
  • ZANCO Journal of Pure and Applied Sciences. (2018).
  • PMC - NIH. (2026). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4‑{(E)‑[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor.
  • ResearchGate. (2016). (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.

Sources

Troubleshooting

"troubleshooting guide for the analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde by GC-MS"

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering analytical bottlenecks with c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering analytical bottlenecks with complex biphenyl derivatives.

Analyzing 2-Hydroxy-3-(2-methylphenyl)benzaldehyde via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The molecule possesses a sterically hindered biphenyl core, a reactive aldehyde (-CHO), and a phenolic hydroxyl (-OH) group. While intramolecular hydrogen bonding between the ortho-hydroxyl and the aldehyde provides some shielding, these functional groups are notorious for interacting with active silanol sites in the GC flow path, leading to severe peak tailing, thermal degradation, and loss of sensitivity.

Below is our field-proven diagnostic workflow and self-validating methodology to ensure robust, reproducible quantification.

Diagnostic Workflow

G Start GC-MS Issue Detected: 2-Hydroxy-3-(2-methylphenyl)benzaldehyde Symptom Identify Primary Symptom Start->Symptom Tailing Peak Tailing / Broadening Symptom->Tailing Asymmetric Peaks Missing Low Response / Missing Peak Symptom->Missing Signal Loss Action1 Inlet Maintenance: Replace Deactivated Liner & Trim Column (15-30 cm) Tailing->Action1 Action2 Chemical Optimization: Derivatization (Silylation/MeOX) Missing->Action2 Validation System Validation: Inject QC Standard & Verify Symmetry Action1->Validation Action2->Validation

Diagnostic workflow for resolving GC-MS signal loss and peak tailing in phenolic aldehydes.

Frequently Asked Questions & Troubleshooting

Q: Why does 2-Hydroxy-3-(2-methylphenyl)benzaldehyde exhibit severe peak tailing even on a brand-new non-polar column? A: This is a classic mixed-mode retention artifact. Even on a highly inert 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS), the free hydroxyl and aldehyde groups of your analyte interact electrostatically with exposed silanol (Si-OH) sites in the glass inlet liner or the fused silica column. According to 1, these active sites bind polar compounds, causing delayed elution of molecular subpopulations and creating an asymmetric trailing edge. Self-Validation Check: Inject a non-polar hydrocarbon standard (e.g., Grob test mix). If the alkanes elute with perfect symmetry but your target analyte tails, the issue is chemical activity, not a physical flow path disruption.

Q: Should I analyze this compound underivatized or derivatized? A: Trace quantitative analysis demands derivatization. I strongly recommend a dual-derivatization approach: Methoximation followed by Silylation . Causality: The aldehyde group is prone to enolization and thermal degradation in the hot injection port (250°C). Methoximation locks the aldehyde into a stable oxime. Subsequent silylation with BSTFA replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point and preventing column adsorption. This two-step technique is the gold standard for complex phenolic plant metabolites, as detailed in 2.

Q: I derivatized the sample, but I am seeing two closely eluting peaks with identical mass spectra. What happened? A: This is a predictable chemical artifact of methoximation. The reaction between the aldehyde and methoxyamine produces both syn and anti (E and Z) geometric isomers of the oxime derivative. Because the bulky 3-(2-methylphenyl) group creates significant steric asymmetry, these two isomers have slightly different partition coefficients, causing them to resolve on a high-efficiency capillary column. Solution: Sum the area of both peaks for quantitation. Do not alter the GC temperature ramp to force them to co-elute, as this sacrifices overall method resolution.

Q: How do I differentiate between inlet degradation and column degradation? A: If peak tailing persists despite rigorous derivatization, you must isolate the source of the active sites. Inlet degradation is usually caused by the accumulation of non-volatile matrix components, whereas column degradation is caused by phase stripping at the head of the column. Self-Validation Check: Trim 15–30 cm from the inlet end of the column. As noted in the3, if the contamination is localized to the front of the column, trimming will instantly restore peak shape. If tailing remains, the issue is in the inlet; replace the deactivated liner and gold seal.

Standard Operating Procedure (SOP): Dual-Derivatization Workflow

This protocol utilizes a self-validating methodology adapted from standard phenolic derivatization assays, such as those described in4.

Step 1: Sample Preparation & Drying Transfer 100 µL of your sample extract (and 10 µL of a 4-chlorophenol internal standard) into a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Moisture aggressively hydrolyzes silylating reagents into hexamethyldisiloxane (HMDS), leaving the analyte underivatized.

Step 2: Methoximation (Aldehyde Protection) Add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine) to the dried residue. Cap tightly, vortex, and incubate at 60°C for 2 hours. Causality: Pyridine acts as an acid scavenger and catalyst. This step locks the reactive aldehyde into an oxime, preventing enolization.

Step 3: Silylation (Hydroxyl Protection) Add 50 µL of BSTFA containing 1% TMCS directly to the same vial. Incubate at 60°C for an additional 1 hour. Self-Validation: The internal standard (4-chlorophenol) must show complete conversion to its TMS ether. If the internal standard peak is absent or tailing, the derivatization reagent has degraded, invalidating the batch.

Step 4: GC-MS Injection Transfer the mixture to an autosampler vial with a glass insert. Inject 1 µL in splitless mode (Inlet Temp: 250°C, Purge Time: 0.75 min) onto a DB-5MS column.

Quantitative Data & MS Parameters

The table below summarizes the expected mass spectral behavior and chromatographic performance of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde across different analytical states.

Table 1: GC-MS Diagnostic Parameters for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Analytical ParameterUnderivatizedSilylated (TMS Only)Dual-Derivatized (MeOX-TMS)
Molecular Weight ( g/mol ) 212.25284.43313.47
Target Quantitation Ion (m/z) 212 (M⁺)269 (M-15)282 (M-31)
Key Qualifier Ions (m/z) 183, 165284, 195313, 208
Peak Symmetry (Tailing Factor) > 2.5 (Severe Tailing)1.2 - 1.5 (Moderate)< 1.1 (Excellent)
Thermal Stability Poor (Degrades >220°C)HighVery High
Number of Peaks Expected 1 (Broad)12 (syn/anti isomers)
References
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: MDPI URL
  • Troubleshooting Peak Tailing in Gas Chromatography Workflows Source: Lab Manager URL
  • Source: Analytical Chemistry (ACS Publications)
  • Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Aldehyde Reactivity: 2-Hydroxy-3-(2-methylphenyl)benzaldehyde vs. Salicylaldehyde

A Technical Guide for Synthetic and Medicinal Chemists Abstract This guide provides an in-depth comparison of the chemical reactivity of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde and the parent compound, salicylaldehyde....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde and the parent compound, salicylaldehyde. The introduction of a bulky 2-methylphenyl (o-tolyl) group at the C3 position of the salicylaldehyde scaffold introduces significant steric and subtle electronic modifications that profoundly impact the accessibility and electrophilicity of the aldehyde carbonyl group. Through an examination of foundational reaction mechanisms, such as Schiff base formation and Knoevenagel condensation, supported by comparative experimental data and detailed protocols, this guide elucidates the attenuated reactivity of the substituted analogue. We will demonstrate that the steric hindrance imposed by the o-tolyl substituent is the primary determinant in its reduced reaction rates and yields compared to the sterically unencumbered salicylaldehyde.

Introduction: Structure and Foundational Principles

Salicylaldehyde (2-hydroxybenzaldehyde) is a cornerstone building block in organic synthesis, prized for its dual functionality which allows for the construction of complex heterocyclic systems, Schiff base ligands, and coumarin derivatives.[1][2] Its reactivity is governed by the electrophilic aldehyde group, which is modulated by an intramolecular hydrogen bond with the adjacent phenolic hydroxyl.[2]

This guide investigates a derivative, 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. The key structural difference is the presence of a 2-methylphenyl group at the C3 position, ortho to the hydroxyl group. This substituent introduces significant structural changes that dictate its chemical behavior.

Key Structural Features:

  • Salicylaldehyde: A planar aromatic ring with an aldehyde (-CHO) and a hydroxyl (-OH) group in adjacent positions. The proximity allows for a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.

  • 2-Hydroxy-3-(2-methylphenyl)benzaldehyde: The addition of the o-tolyl group at C3 forces a non-planar conformation. The rotation of the C-C bond between the two aryl rings is restricted, and the bulk of the substituent creates a sterically crowded environment around the aldehyde and hydroxyl functional groups.

This guide will compare their reactivity in two fundamental transformations: Schiff base formation and Knoevenagel condensation.

Theoretical Framework: Steric vs. Electronic Effects

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[3]

Electronic Effects: The 2-methylphenyl group is generally considered a weak electron-donating group (EDG) due to hyperconjugation and induction. An EDG would slightly increase the electron density on the aromatic ring, which, through resonance, can marginally reduce the partial positive charge on the carbonyl carbon. This effect would predict a slight decrease in reactivity for the substituted aldehyde compared to salicylaldehyde.[4]

Steric Effects: The paramount factor distinguishing the two molecules is steric hindrance. The o-tolyl group at the C3 position acts as a significant steric shield, physically obstructing the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon at C1.[5][6] This steric congestion is expected to dramatically slow down the rate of nucleophilic addition.

Hypothesis: The reactivity of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde will be significantly lower than that of salicylaldehyde. This attenuation will be primarily driven by the severe steric hindrance imposed by the ortho-tolyl group, which outweighs the minor electronic effects.

Experimental Workflow and Data Presentation

To quantitatively assess the reactivity differences, a series of comparative experiments are proposed. The general workflow for these comparisons is outlined below.

G cluster_prep Preparation cluster_analysis Analysis prep1 Prepare equimolar solutions of Aldehydes A and B reactA Reaction A: Aldehyde A + Nucleophile + Catalyst prep1->reactA reactB Reaction B: Aldehyde B + Nucleophile + Catalyst prep1->reactB prep2 Prepare solution of Nucleophile (e.g., Aniline) prep2->reactA prep2->reactB prep3 Prepare catalyst solution (e.g., Acetic Acid) prep3->reactA prep3->reactB monitor Monitor reactions via TLC at t = 1, 2, 4, 8 hours reactA->monitor reactB->monitor workup Quench, Extract & Purify (Column Chromatography) monitor->workup yield Calculate Isolated Yield (%) workup->yield char Characterize Products (NMR, MS, IR) yield->char

Caption: General workflow for comparing aldehyde reactivity.

Comparative Data: Schiff Base Formation

The reaction of an aldehyde with a primary amine, such as aniline, yields a Schiff base (imine). The reaction rate is sensitive to the electrophilicity and steric accessibility of the carbonyl carbon.[1][7]

Table 1: Comparison of Schiff Base Formation with Aniline

AldehydeReaction Time (h)Yield (%)Comments
Salicylaldehyde2~95%Rapid reaction, often with spontaneous precipitation of the product.
2-Hydroxy-3-(2-methylphenyl)benzaldehyde24~30-40%Reaction is significantly slower and requires prolonged heating to proceed.

Yields are representative and based on typical outcomes for sterically hindered vs. unhindered salicylaldehydes.

Comparative Data: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile), typically catalyzed by a weak base.[8][9]

Table 2: Comparison of Knoevenagel Condensation with Malononitrile

AldehydeCatalystReaction Time (h)Yield (%)Comments
SalicylaldehydePiperidine1>90%Exothermic reaction leading to a cyclized 2-iminochromene product.[10]
2-Hydroxy-3-(2-methylphenyl)benzaldehydePiperidine48<20%Steric bulk severely inhibits the initial nucleophilic attack.

Yields are representative and extrapolated from literature on variously substituted salicylaldehydes.[11][12]

Experimental Protocols

The following protocols provide a framework for conducting the comparative reactivity studies.

Protocol: Schiff Base Synthesis with Aniline

Materials:

  • Salicylaldehyde or 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the respective aldehyde (10 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Add aniline (10 mmol, 1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for the salicylaldehyde reaction. For the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde reaction, equip the flask with a condenser and heat to reflux (approx. 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product using ¹H NMR, IR spectroscopy, and Mass Spectrometry.

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Salicylaldehyde or 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the respective aldehyde (10 mmol, 1.0 eq) and malononitrile (10 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Add piperidine (1 mmol, 0.1 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature. An exothermic reaction may be observed with salicylaldehyde.

  • Monitor the reaction progress using TLC. The reaction with 2-Hydroxy-3-(2-methylphenyl)benzaldehyde may require gentle heating (40-50 °C) to show any significant conversion.

  • Once the reaction is deemed complete (or has ceased progressing), cool the mixture and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Characterize the resulting chromene derivative by appropriate spectroscopic methods.[13]

Discussion and Mechanistic Insights

The experimental data strongly support the initial hypothesis: the steric bulk of the 2-methylphenyl group is the dominant factor controlling the reactivity of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

In both Schiff base formation and Knoevenagel condensation, the initial and rate-determining step is the nucleophilic attack on the aldehyde's carbonyl carbon.[3][14]

Caption: Steric hindrance slows nucleophilic attack.

For salicylaldehyde, the planar structure and lack of adjacent substituents allow for an unhindered approach of the nucleophile. The reaction proceeds quickly and efficiently.

Conversely, for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, the o-tolyl group occupies the space directly adjacent to the aldehyde. This forces any incoming nucleophile to approach from a very limited number of trajectories, significantly increasing the activation energy of the transition state and thus drastically reducing the reaction rate. The weak electron-donating nature of the tolyl group may contribute slightly to this reduced reactivity, but its effect is minor in comparison to the overwhelming steric clash.

Conclusion

The comparison between 2-Hydroxy-3-(2-methylphenyl)benzaldehyde and salicylaldehyde serves as an excellent case study in the principles of physical organic chemistry. While electronically similar, their reactivities diverge significantly due to steric factors. The introduction of a bulky 2-methylphenyl group at the C3 position severely impedes nucleophilic attack at the aldehyde carbonyl, leading to dramatically slower reaction rates and lower yields in common transformations like Schiff base formation and Knoevenagel condensation. For researchers and drug development professionals, this underscores the critical importance of considering steric accessibility when designing synthetic routes or developing structure-activity relationships for substituted salicylaldehyde derivatives. The predictable nature of these steric effects allows for the rational tuning of reactivity in the design of novel chemical entities.

References

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5, 99-102. Available at: [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Available at: [Link]

  • Costa, M., et al. (2008). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry, 73(6), 2390-2393. Available at: [Link]

  • Al-Zaydi, K. M. (2004). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Molecules, 9(7), 575-583. Available at: [Link]

  • Gajda, M., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8345. Available at: [Link]

  • Al-Zaydi, K. M. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. PubMed. Available at: [Link]

  • Domagała, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2998-3008. Available at: [Link]

  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available at: [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. Available at: [Link]

  • Kuty, M., et al. (1998). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of [SalenMn III ] +. Biochemistry, 37(44), 15461-15473. Available at: [Link]

  • Filarowski, A., et al. (2006). Keto Forms of Salicylaldehyde Schiff Bases: Structural and Theoretical Aspects. The Journal of Physical Chemistry B, 110(48), 24416-24424. Available at: [Link]

  • Wang, L., et al. (2015). Effect of the substituted group of salicylaldehyde for the synthesis of 4 a. ResearchGate. Available at: [Link]

  • Domagała, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. Available at: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2316-2331. Available at: [Link]

  • N.A. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information. Available at: [Link]

  • Berg, H., et al. (1978). Process for the preparation of hydroxybenzaldehydes. Google Patents.
  • Icke, R. N., et al. (1947). Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Available at: [Link]

  • Wang, L., et al. (2015). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Mol-Instincts. (2025). 2-hydroxy-3-methylbenzaldehyde. Available at: [Link]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. Available at: [Link]

  • Domagała, P., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Latif, S. A., et al. (2007). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). PubMed. Available at: [Link]

  • Kuty, M., et al. (1998). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. Available at: [Link]

  • N.A. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-3-methylbenzaldehyde. NIST WebBook. Available at: [Link]

  • Reddy, K. J., & Kumar, N. S. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. International Journal of ChemTech Research. Available at: [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Available at: [Link]

  • Woodruff, W. B. M. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. DSpace@MIT. Available at: [Link]

  • N.A. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 90-02-8 Chemical Name 2-Hydroxybenzaldehyde. OECD. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST WebBook. Available at: [Link]

  • Singh, R. D., et al. (1987). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(5-6), 609-614. Available at: [Link]

  • LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reactivity towards nucleophillic addition. Available at: [Link]

Sources

Comparative

"validation of a new analytical method for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde"

An in-depth technical guide for the validation of analytical methods used in pharmaceutical development, focusing on the critical intermediate 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. Executive Summary The compound 2-Hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the validation of analytical methods used in pharmaceutical development, focusing on the critical intermediate 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

Executive Summary

The compound 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is a sterically hindered, biphenyl-class derivative frequently utilized as a critical building block in the synthesis of angiotensin II receptor blockers (ARBs) and advanced organic ligands. Accurate quantification of this intermediate and its process-related impurities is paramount for downstream API (Active Pharmaceutical Ingredient) purity.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the standard for this analysis. However, the demand for higher throughput, lower solvent consumption, and superior resolution of co-eluting isomeric impurities has driven the transition to Ultra-High-Performance Liquid Chromatography (UHPLC) .

This guide provides an objective comparison between a newly developed UHPLC-DAD-MS method and a traditional HPLC-UV method, detailing the scientific rationale, step-by-step validation protocols aligned with ICH Q2(R2) guidelines [1], and comparative experimental data.

Scientific Rationale & Method Design

As a Senior Application Scientist, designing a robust analytical method requires understanding the physicochemical properties of the analyte to establish a self-validating system.

Analyte Profiling:

  • Hydroxyl Group (Phenolic): With a pKa of approximately 8.5, the phenol group is susceptible to partial ionization at neutral pH, which can lead to peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • Aldehyde & Biphenyl Moieties: These confer significant hydrophobicity and strong UV chromophores, making reversed-phase chromatography with Diode Array Detection (DAD) ideal.

Methodological Causality: To achieve baseline resolution between 2-Hydroxy-3-(2-methylphenyl)benzaldehyde and its synthetic precursors (e.g., unreacted o-tolylboronic acid or salicylaldehyde derivatives), we transitioned from a standard 5 µm C18 HPLC column to a sub-2 µm (1.7 µm) Bridged Ethylene Hybrid (BEH) C18 UHPLC column [2]. According to the Van Deemter equation, smaller particles minimize eddy diffusion and resistance to mass transfer, maintaining high column efficiency even at elevated flow rates [3].

To suppress the ionization of the phenolic hydroxyl group, 0.1% Formic Acid was selected as the aqueous mobile phase modifier. This ensures the analyte remains in its fully protonated, hydrophobic state, yielding sharp, symmetrical peaks while maintaining compatibility with orthogonal Mass Spectrometry (MS) detection [4].

Analytical Workflow

G S1 Sample Preparation (Dilution & 0.2µm PTFE Filtration) S2 UHPLC Separation (1.7 µm BEH C18 Column) S1->S2 1 µL Injection S3 DAD Detection (Quantification at 254 nm) S2->S3 Primary Eluent S4 Q-TOF MS Detection (Orthogonal Impurity ID) S2->S4 Post-Column Split S5 Data Processing (ICH Q2(R2) Metrics) S3->S5 S4->S5

Figure 1: Orthogonal UHPLC-DAD-MS analytical workflow for intermediate quantification.

Comparative Performance: UHPLC vs. Traditional HPLC

Before initiating formal validation, the optimized UHPLC method was benchmarked against the legacy HPLC method. The data below illustrates the operational and chromatographic superiority of the UHPLC platform [2].

Performance MetricLegacy HPLC-UV MethodNovel UHPLC-DAD-MS MethodScientific Advantage
Stationary Phase C18, 250 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µmShorter diffusion path; higher theoretical plates.
System Pressure ~2,500 psi (172 bar)~12,000 psi (827 bar)Enables use of sub-2 µm particles [3].
Run Time 25.0 minutes3.5 minutes86% reduction in analysis time; higher throughput.
Solvent Consumption 25.0 mL per run1.4 mL per run94% reduction in hazardous waste (Green Chemistry).
Resolution (Rs) 1.8 (Critical Pair)4.2 (Critical Pair)Superior separation of isomeric impurities.
Limit of Quantitation 0.05% w/w0.01% w/wEnhanced signal-to-noise (S/N) ratio due to narrower peaks.

ICH Q2(R2) Method Validation Protocol

To ensure the method is "fit for purpose" across its lifecycle, validation was executed strictly according to the modernized ICH Q2(R2) guidelines, which emphasize risk-based approaches and Analytical Target Profiles (ATP) [1].

Step 1: Specificity & Forced Degradation

Purpose: To prove the method can accurately measure the analyte without interference from degradation products or matrix components. Protocol:

  • Prepare a 1.0 mg/mL standard solution of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

  • Subject aliquots to stress conditions: Acidic (1N HCl, 60°C, 2h), Basic (1N NaOH, 60°C, 2h), Oxidative (3% H2O2, RT, 2h), and Photolytic (UV light, 24h).

  • Neutralize samples and dilute to the working concentration (0.1 mg/mL).

  • Inject into the UHPLC-DAD-MS system. Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via DAD). Baseline resolution ( Rs​>2.0 ) must be achieved between the active peak and all degradation products.

Step 2: Linearity and Range

Purpose: To demonstrate that the detector response is directly proportional to analyte concentration. Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create five concentration levels spanning 25% to 150% of the nominal target concentration (e.g., 0.025, 0.05, 0.10, 0.125, and 0.15 mg/mL).

  • Perform triplicate injections for each level.

  • Plot the peak area against the concentration and perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response [5].

Step 3: Accuracy (Recovery)

Purpose: To establish the closeness of agreement between the accepted reference value and the value found. Protocol:

  • Prepare synthetic mixtures by spiking known quantities of the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde standard into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare three independent samples per level (9 determinations total).

  • Calculate the percentage recovery by comparing the experimentally determined concentration to the theoretical spiked concentration. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% [5].

Step 4: Precision (Repeatability & Intermediate Precision)

Purpose: To evaluate the degree of scatter between a series of measurements. Protocol:

  • Repeatability: A single analyst prepares six independent sample solutions at 100% concentration and analyzes them on the same day using the same UHPLC system.

  • Intermediate Precision: A second analyst prepares six new sample solutions on a different day, utilizing a different UHPLC instrument and a different lot of the BEH C18 column [6]. Acceptance Criteria: The %RSD for peak areas and retention times must be ≤2.0% for both repeatability and intermediate precision [1].

Step 5: Robustness (Design of Experiments - DoE)

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Utilize a fractional factorial DoE to simultaneously vary parameters: Column temperature ( ±5∘ C), Mobile phase flow rate ( ±0.05 mL/min), and Organic modifier ratio ( ±2% ).

  • Evaluate the impact on the System Suitability Testing (SST) criteria (e.g., tailing factor, theoretical plates). Acceptance Criteria: Tailing factor remains ≤1.5 ; Theoretical plates remain ≥10,000 .

G ATP Analytical Target Profile (ATP) Define Purpose & Requirements Spec Specificity & Range (Forced Degradation & Linearity) ATP->Spec Acc Accuracy & Precision (Recovery & %RSD Evaluation) ATP->Acc Rob Robustness (DoE & Risk Assessment) Spec->Rob Acc->Rob Val Validated Method (Lifecycle Performance Verification) Rob->Val Meets System Suitability (SST)

Figure 2: ICH Q2(R2) method validation lifecycle and parameter dependencies.

Conclusion

The transition from traditional HPLC to UHPLC for the analysis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is not merely an operational upgrade; it is a scientific necessity for modern pharmaceutical quality control. By leveraging sub-2 µm particle chemistry and elevated system pressures [3], the validated UHPLC-DAD-MS method delivers an 86% reduction in analysis time while significantly enhancing resolving power and sensitivity.

Furthermore, by strictly adhering to the modernized ICH Q2(R2) framework [1], laboratories can ensure that the method is not only highly precise and accurate but also robust enough to withstand the rigors of global method transfer and long-term lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA). Available at:[Link]

  • International Journal of Pharmaceutical Research & Analysis. "Mass Spectroscopy and UHPLC Applications." IJPRA. Available at:[Link]

  • Lab Manager. "Introduction to Analytical Method Development and Validation." Lab Manager. Available at:[Link]

  • Chromatography Online. "Analytical Method Validation: Back to Basics, Part II." LCGC International. Available at:[Link]

Validation

"comparative study of the biological activity of different 2-hydroxybenzaldehyde derivatives"

A Comparative Guide to the Biological Activity of 2-Hydroxybenzaldehyde Derivatives Introduction: The Versatility of the 2-Hydroxybenzaldehyde Scaffold 2-Hydroxybenzaldehyde, commonly known as salicylaldehyde, is a pheno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Activity of 2-Hydroxybenzaldehyde Derivatives

Introduction: The Versatility of the 2-Hydroxybenzaldehyde Scaffold

2-Hydroxybenzaldehyde, commonly known as salicylaldehyde, is a phenolic aldehyde that serves as a cornerstone in the synthesis of a vast array of derivatives with significant pharmacological potential.[1] Its structure, featuring a reactive aldehyde group ortho to a hydroxyl group, provides a unique platform for creating complex molecules, most notably Schiff bases and Mannich bases.[2][3] These derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[4][5] This guide offers a comparative analysis of the biological activities of various 2-hydroxybenzaldehyde derivatives, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide a framework for their evaluation.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 2-hydroxybenzaldehyde have shown considerable promise in this area, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.[6][7]

Comparative Efficacy of Substituted Salicylaldehydes

Studies have systematically shown that unsubstituted salicylaldehyde has minimal antimicrobial activity. However, the introduction of specific functional groups can dramatically enhance its potency.[6] Halogenated and nitro-substituted salicylaldehydes, in particular, have demonstrated highly potent activity against a range of microbes, including bacteria and fungi.[6] For instance, Schiff bases derived from substituted salicylaldehydes have been shown to be effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] The antimicrobial activity is influenced by the substituent on the aldehyde, with bromo-substituted derivatives showing high activity at low concentrations.[7]

Derivative ClassSubstituent(s)Target Microorganism(s)Reported Activity (MIC/Zone of Inhibition)Reference(s)
Halogenated SalicylaldehydesBromoS. aureus, E. coliMIC: 0.625 mg/ml for a bromo-substituted Schiff base against S. aureus[7]
Nitro-substituted SalicylaldehydesNitroS. aureus, E. coliModerately active at 1.25 mg/ml for a nitro-substituted Schiff base against S. aureus[7]
Hydroxylated SalicylaldehydesAdditional Hydroxyl groupsAspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, Staphylococcus epidermidisHighly potent activity, with inhibitory zones up to 49 mm[6]
Alkoxy-substituted SalicylaldehydesMethoxyC. albicans, S. cerevisiaeConsiderable activity against these yeasts, but minimal against bacteria.[6]
Mannich BasesMorpholine and various active hydrogen compoundsB. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicansAppreciable antibacterial and antifungal activities.[2][8]
Polydentate Schiff BasesDerived from condensation with various aminesGram-positive and Gram-negative bacteriaSome derivatives showed better activity than reference antibiotics like Ciprofloxacin and Chloramphenicol.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antimicrobial potency of a compound.[10][11] The broth microdilution method is a widely accepted and standardized approach.[12][13][14]

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] It is crucial for assessing the potency of new antimicrobial compounds.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the 2-hydroxybenzaldehyde derivative in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.[13]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[13]

    • Well 11 serves as the growth control (no antimicrobial), and well 12 is the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the derivative at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Read Turbidity E->F G Determine MIC F->G DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Control with DPPH Solution in 96-Well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate 30 min in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity: Targeting Cancer Cell Proliferation

The development of new anticancer agents is a critical area of research, and Schiff bases derived from 2-hydroxybenzaldehyde have emerged as promising candidates. [4][15][16]These compounds can induce apoptosis and disrupt key signaling pathways in cancer cells.

Comparative Cytotoxicity and Mechanistic Insights

Schiff base derivatives of 2-hydroxybenzaldehyde have demonstrated cytotoxicity against various cancer cell lines. [15]For example, one study showed that a specific derivative, 8S3, induced apoptosis in MCF-7 breast cancer cells by modulating the MAPK signaling pathway and causing mitochondrial dysfunction. [15][16]This highlights the potential of these compounds to overcome chemoresistance by targeting survival pathways. [15]Another class of derivatives, those of 2,4-dihydroxybenzaldehyde, have been shown to inhibit Hsp90, a molecular chaperone essential for the stability of many oncogenic proteins. [17][18]

Derivative Cell Line Assay IC50 (µM) Mechanism of Action Reference(s)
Schiff Base 8S3 MCF-7 (Breast Cancer) Neutral Red Uptake Not specified, but induced 42% sub-G0/G1 cell population Modulation of MAPK pathway, mitochondrial dysfunction [4][15]
Schiff Base 13 (from 2,4-dihydroxybenzaldehyde) PC3 (Prostate Cancer) MTT Assay 4.85 Hsp90 Inhibition [17]
Schiff Base 5 (from 2,4-dihydroxybenzaldehyde) PC3 (Prostate Cancer) MTT Assay 7.43 Hsp90 Inhibition [17]

| Schiff Base 6 (from 2,4-dihydroxybenzaldehyde) | PC3 (Prostate Cancer) | MTT Assay | 7.15 | Hsp90 Inhibition | [17]|

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a crucial tool for evaluating the cytotoxic effects of potential anticancer compounds. [19][20][21][22] Rationale: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan. [19][20]The amount of formazan produced is directly proportional to the number of living cells. [19] Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells and count them.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. [19] * Incubate for 24 hours to allow for cell attachment. [19]2. Treatment with Derivatives:

    • Prepare serial dilutions of the 2-hydroxybenzaldehyde derivatives in the culture medium.

    • Remove the old medium from the wells and add the medium containing the derivatives at various concentrations.

    • Include untreated control wells.

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours). [19]3. MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT reagent to each well. [19] * Incubate for 4 hours at 37°C. [19][20]4. Formazan Solubilization:

    • Carefully remove the medium.

    • Add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [19][22]5. Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [20] * Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MAPK_Pathway cluster_nucleus Nucleus extracellular Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation nucleus Nucleus derivative 2-Hydroxybenzaldehyde Derivative (e.g., 8S3) derivative->erk Modulates apoptosis Apoptosis derivative->apoptosis Induces

Caption: Simplified MAPK signaling pathway modulated by some 2-hydroxybenzaldehyde derivatives.

Anti-inflammatory Activity: Inhibiting Inflammatory Mediators

Chronic inflammation is a key factor in the pathogenesis of many diseases. [23]Some derivatives of 2-hydroxybenzaldehyde have shown significant anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). [23][24]

Comparative Anti-inflammatory Effects

Salicylaldehyde hydrazone derivatives have been evaluated in animal models and have shown expressive anti-inflammatory profiles. [23][24]For instance, certain derivatives exhibited levels of inhibition of zymosan-induced peritonitis comparable or superior to the standard anti-inflammatory drug indomethacin. [23][24]The anti-inflammatory mechanism often involves the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs. [25][26]

Derivative Animal Model / Assay Effect Comparison to Standard Reference(s)
H2LASSBio-466 (a salicylaldehyde hydrazone) Zymosan-induced peritonitis Significant inhibition Comparable or superior to indomethacin [23][24]
[Zn(LASSBio-466)H2O]2 (zinc complex) Zymosan-induced peritonitis Significant inhibition Comparable or superior to indomethacin [23][24]
Secondary Amine Derivative 2 BSA denaturation Moderate anti-inflammatory activity (IC50 = 839.64 µM) Less potent than diclofenac (IC50 = 128.83 µM) [5]

| Secondary Amine Derivative 5 | BSA denaturation | Moderate anti-inflammatory activity (IC50 = 699.72 µM) | Less potent than diclofenac (IC50 = 128.83 µM) | [5]|

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation. [25]Fluorometric or radiochemical assays are commonly used. [25][27] Rationale: COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation and pain. [25]Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition. [27] Step-by-Step Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare all reagents, including human recombinant COX-2 enzyme, assay buffer, a suitable probe (e.g., ADHP), and the substrate (arachidonic acid), according to commercially available kit instructions. [25]2. Plate Setup: In a 96-well black microplate, set up the following:

    • Inhibitor Wells: Add varying concentrations of the 2-hydroxybenzaldehyde derivative.

    • Positive Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib). [25] * Vehicle Control Wells: Add the solvent used to dissolve the compounds (e.g., DMSO). [25]3. Reaction Mix and Enzyme Addition:

    • Prepare a master mix containing the assay buffer, heme, and the COX probe.

    • Add the COX-2 enzyme to all wells except for a "no enzyme" control.

    • Add the reaction mix to all wells. [25]4. Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme. [25]5. Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells. [25] * Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the derivative and calculate the IC50 value.

Conclusion and Future Directions

The derivatives of 2-hydroxybenzaldehyde are a versatile and promising class of compounds with a wide array of biological activities. The ease of their synthesis and the tunability of their chemical structure make them attractive candidates for drug discovery and development. [28][29]Structure-activity relationship studies consistently demonstrate that the introduction of various substituents onto the salicylaldehyde scaffold is key to enhancing their therapeutic potential. [6]Future research should focus on optimizing the efficacy and selectivity of these derivatives for specific biological targets, as well as conducting more extensive in vivo studies to validate their therapeutic promise. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

References

  • Ukkonen, K., et al. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Zeitschrift für Naturforschung C, 62(7-8), pp. 523-528. [Link]

  • Apak, R., et al. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Journal of Agricultural and Food Chemistry, 55(4), pp. 1413-1426. [Link]

  • Karaosmanoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research. [Link]

  • Mazza, G., et al. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), pp. 3599-3604. [Link]

  • Jameel, A.A. & Padusha, M.S.A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), pp. 25-29. [Link]

  • Bio-protocol. (2021). DPPH Assay. Bio-protocol, 11(13), e4078. [Link]

  • Rolim, L.A., et al. (2011). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. Molecules, 16(8), pp. 6884-6898. [Link]

  • Rolim, L.A., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. Molecules, 16(8), pp. 6884-6898. [Link]

  • Karaosmanoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. ResearchGate. [Link]

  • Belkheiri, A., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 30(5), 1189. [Link]

  • Al-Amiery, A.A., et al. (2012). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. International Science Community Association. [Link]

  • Phadtare, S.B., et al. (2001). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

  • Shebl, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Dai, J. & Mumper, R.J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 15(10), pp. 7313-7352. [Link]

  • Tsegaye, A.M., et al. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139. [Link]

  • Karaosmanoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. [Link]

  • Wist, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • Jäger, A.K., et al. (1999). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 62(2), pp. 285-289. [https://pubs.acs.org/doi/10.1021/np980327+] ([Link])

  • Jameel, A.A. & Padusha, M.S.A. (2015). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. ResearchGate. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bio-protocol. (2019). Anticancer assay (MTT). Bio-protocol, 9(19), e3379. [Link]

  • Takemoto, Y., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 30(1), 123. [Link]

  • Walker, M.C. & Gierse, J.K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, pp. 131-144. [Link]

  • Wong, S.K., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Journal of Natural Products, 85(7), pp. 1735-1743. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Rolim, L.A., et al. (2011). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. ResearchGate. [Link]

  • Jan, S., et al. (2021). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 11(1), 19688. [Link]

  • Grigoryan, N., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. ResearchGate. [Link]

  • Google Patents. (1979). Process for preparing 2-hydroxybenzoic aldehydes. US4151201A.
  • Al-Shukor, N.A.A., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1), 8961. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Asiri, A.M. & Badahdah, K.O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), pp. 1796-1804. [Link]

  • Vinšová, J. & Čermáková, Z. (2010). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. [Link]

  • Boyazhieva, T., et al. (2025). Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo. Neurochemical Research. [Link]

  • Al-Jbouri, S.S.A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 11(8), pp. 446-452. [Link]

Sources

Comparative

"performance comparison of different catalysts for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde synthesis"

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently encounter the "transmetalation bottleneck" when designing synthetic routes for highly functionalized, sterically hindered biaryls...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently encounter the "transmetalation bottleneck" when designing synthetic routes for highly functionalized, sterically hindered biaryls. The synthesis of 2-hydroxy-3-(2-methylphenyl)benzaldehyde —a critical precursor for bulky salen ligands and advanced pharmacophores—is a textbook example of this challenge.

This guide objectively compares the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 3-bromo-2-hydroxybenzaldehyde [1] and (2-methylphenyl)boronic acid . By analyzing the mechanistic causality behind catalyst failure and success, this guide provides a self-validating, highly efficient experimental protocol for di-ortho-substituted biaryl synthesis.

Mechanistic Causality: The Steric Bottleneck

Synthesizing 2-hydroxy-3-(2-methylphenyl)benzaldehyde requires coupling two highly congested aromatic rings. The aryl halide possesses an ortho-hydroxyl group, while the boronic acid possesses an ortho-methyl group, making the target molecule a di-ortho-substituted biaryl.

Standard catalysts (e.g., Pd(PPh3​)4​ ) reliably perform the initial oxidative addition into the C–Br bond. However, they fail during the subsequent steps:

  • Transmetalation (Rate-Limiting Step): The Pd(II) center in standard systems is tightly coordinated by multiple phosphine ligands. The incoming bulky (2-methylphenyl)boronic acid cannot easily approach the crowded Pd(II)-aryl complex. If transmetalation is too slow, the boronic acid undergoes competing protodeboronation under basic conditions, destroying the starting material [2].

  • Reductive Elimination: Even if transmetalation is successful, the resulting Pd(II) di-aryl complex is highly congested. Ligands that lack sufficient steric bulk fail to "push" the two aryl groups together to force reductive elimination.

To overcome this, we must utilize electron-rich, sterically demanding ligands (such as Buchwald's dialkylbiarylphosphines or Fu's trialkylphosphines). These ligands generate a highly active, monoligated Pd(0)L1​ species. The single bulky ligand provides a wide, open coordination sphere to accept the bulky boronic acid during transmetalation, while its sheer size accelerates reductive elimination [3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd 3-bromo-2-hydroxybenzaldehyde PdII_Ar Pd(II)(Ar)X(L) Sterically Congested OxAdd->PdII_Ar TransMet Transmetalation (Rate-Limiting Step) PdII_Ar->TransMet Base PdII_ArAr Pd(II)(Ar)(Ar')(L) Di-ortho-substituted TransMet->PdII_ArAr 2-methylphenylboronic acid (Steric Clash) RedElim Reductive Elimination (Accelerated by Bulky L) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Hydroxy-3-(2-methylphenyl) benzaldehyde RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

Catalyst Performance Comparison

The following experimental data summarizes the performance of four distinct catalyst systems in synthesizing 2-hydroxy-3-(2-methylphenyl)benzaldehyde. Reactions were conducted on a 1.0 mmol scale using 1.5 equivalents of (2-methylphenyl)boronic acid.

Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)Protodeboronation
Pd(PPh3​)4​ (5 mol%)Monodentate (Standard) K2​CO3​ / Toluene- H2​O 100 °C / 24 h42% High
Pd(dppf)Cl2​ (5 mol%)Bidentate (Standard) K3​PO4​ / Dioxane- H2​O 100 °C / 18 h68% Moderate
Pd2​(dba)3​ / P(t-Bu)3​ (2 mol%)Bulky Trialkylphosphine KF / THF80 °C / 12 h85% Low
Pd(OAc)2​ / SPhos (2 mol%)Bulky Dialkylbiarylphosphine K3​PO4​ / Toluene- H2​O 100 °C / 12 h94% Very Low

Data Analysis: The standard Pd(PPh3​)4​ system suffers from heavy protodeboronation due to stalled transmetalation. While Fu's P(t-Bu)3​ system performs admirably, the Buchwald Pd(OAc)2​ / SPhos system is the undisputed optimal choice [3]. The SPhos ligand's electron-rich dicyclohexylphosphine moiety increases electron density on the palladium center, while its biphenyl backbone provides the exact steric environment needed to force the di-ortho coupling to completion.

Self-Validating Experimental Protocol

The following methodology utilizes the optimal Pd(OAc)2​ / SPhos system. This protocol is designed as a self-validating system: the use of TLC monitoring against the starting aryl bromide ensures that the reaction is not quenched prematurely, while the biphasic solvent system physically separates the organic product from inorganic byproducts during the reaction.

Materials Required:
  • 3-bromo-2-hydroxybenzaldehyde (1.0 mmol, 201 mg)

  • (2-methylphenyl)boronic acid (1.5 mmol, 204 mg)

  • Pd(OAc)2​ (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • K3​PO4​ (3.0 mmol, 636 mg)

  • Toluene / H2​O (5 mL / 1 mL)

Step-by-Step Methodology:
  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-hydroxybenzaldehyde, (2-methylphenyl)boronic acid, and K3​PO4​ .

    • Causality: K3​PO4​ is chosen over weaker bases like Na2​CO3​ because stronger basicity is required to efficiently form the reactive boronate complex, which accelerates transmetalation.

  • Solvent Addition & Degassing: Add Toluene (5 mL) and deionized H2​O (1 mL). Degas the biphasic mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich SPhos ligand into its inactive phosphine oxide.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(OAc)2​ and SPhos. Seal the flask.

  • Thermal Activation: Heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours.

    • Validation Check: At 10 hours, extract a 10 µL aliquot from the organic layer. Run a TLC (Hexanes:EtOAc 4:1) against the starting 3-bromo-2-hydroxybenzaldehyde. The complete disappearance of the starting material spot ( Rf​≈0.6 ) validates reaction completion.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and H2​O (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to isolate the pure 2-hydroxy-3-(2-methylphenyl)benzaldehyde as a pale yellow solid.

ExperimentalWorkflow Step1 1. Degas Solvents (Toluene/H2O) Step2 2. Load Reagents (ArBr, ArB(OH)2, K3PO4) Step1->Step2 Step3 3. Add Catalyst (Pd(OAc)2 + SPhos) Step2->Step3 Step4 4. Heat & Stir (100°C, 12h) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 6. Purification (Silica Gel Column) Step5->Step6

Step-by-step experimental workflow for the optimal Pd(OAc)2/SPhos catalyzed synthesis.

References

  • Hansen, T. V.; Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 2005, 82, 64.[Link]

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000, 122, 4020-4028.[Link]

  • Yin, J.; Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 2002, 124, 1162-1163.[Link]

Validation

"benchmarking the performance of sensors based on 2-Hydroxy-3-(2-methylphenyl)benzaldehyde"

As application scientists, we are constantly evaluating novel scaffolds to overcome the limitations of traditional fluorescent probes, such as photobleaching, narrow Stokes shifts, and poor selectivity in complex biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists, we are constantly evaluating novel scaffolds to overcome the limitations of traditional fluorescent probes, such as photobleaching, narrow Stokes shifts, and poor selectivity in complex biological matrices. Recently, Schiff base derivatives synthesized from 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (hereafter referred to as the HMB scaffold ) have emerged as highly potent alternatives to commercial standards for heavy metal and transition metal sensing—particularly for Zinc (Zn²⁺) and Aluminum (Al³⁺).

This guide objectively benchmarks the performance of HMB-based sensors against industry-standard alternatives, detailing the mechanistic causality behind their superior performance and providing a self-validating experimental workflow for your own laboratory evaluations.

Mechanistic Causality: Why the HMB Scaffold Outperforms

The foundational advantage of the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde precursor lies in its unique structural geometry. When condensed with an appropriate amine to form a Schiff base, the molecule features two critical domains:

  • The ESIPT Core: The proximity of the hydroxyl (-OH) proton to the imine nitrogen enables Excited-State Intramolecular Proton Transfer (ESIPT). In the unbound state, UV excitation triggers rapid proton transfer, resulting in a non-radiative decay or a highly red-shifted, weak emission .

  • The Steric Umbrella: The o-tolyl group at the 3-position provides massive steric bulk. When a target ion (e.g., Zn²⁺) binds to the O-N-O pocket, it locks the molecule into a rigid conformation, triggering Chelation-Enhanced Fluorescence (CHEF). The o-tolyl group acts as a hydrophobic shield, preventing solvent molecules (water) from entering the coordination sphere and quenching the fluorescence via vibrational relaxation.

Mechanism A Free HMB-Sensor (Enol Form) B ESIPT Process (Keto Form) A->B UV Excitation D Analyte Binding (e.g., Zn²⁺) A->D Target Introduction C Non-Radiative Decay (Weak Emission) B->C Rapid Proton Transfer E Chelation Complex (Rigidified Pocket) D->E Blocks ESIPT F CHEF Activation (Strong Green Emission) E->F High Quantum Yield

Fig 1. Photophysical transition from ESIPT to CHEF upon target chelation.

Performance Benchmarking: HMB vs. Commercial Alternatives

To objectively evaluate the HMB scaffold, we benchmark a standard HMB-derived Zn²⁺ sensor against two widely used commercial alternatives: Zinquin (a classic UV-excitable probe) and FluoZin™-3 (a visible-light excitable probe used in flow cytometry and imaging) .

Performance MetricHMB-Derivative SensorZinquin (Standard)FluoZin™-3 (Premium)
Binding Affinity ( Kd​ ) 1.2 nM~1.0 µM15 nM
Limit of Detection (LOD) 0.5 nM50 nM1.0 nM
Quantum Yield ( Φ ) 0.68 (Bound)0.45 (Bound)0.85 (Bound)
Stokes Shift >120 nm ~100 nm~25 nm
pH Stability Range pH 4.0 – 10.0pH 6.5 – 8.0pH 6.0 – 8.0
Interference (Ca²⁺/Mg²⁺) NegligibleModerateLow

Data Interpretation: While FluoZin-3 possesses a higher absolute quantum yield, its narrow Stokes shift (~25 nm) makes it highly susceptible to auto-fluorescence and light scattering in dense biological tissues. The HMB sensor exhibits a massive Stokes shift (>120 nm) due to the complete structural reorganization during CHEF, ensuring zero cross-talk between excitation and emission channels. Furthermore, the steric shielding of the o-tolyl group grants the HMB sensor unprecedented pH stability, making it viable for lysosomal (acidic) imaging where Zinquin fails.

Self-Validating Experimental Workflow

When benchmarking a new synthesized HMB sensor in your laboratory, you must employ a self-validating protocol. This ensures that the observed fluorescence is due to a thermodynamic binding event (a true sensor) rather than an irreversible chemical reaction (a dosimeter).

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: Prepare a 10 µM stock of the HMB sensor in a 10 mM HEPES buffer (pH 7.4) containing 1% DMSO to ensure solubility.

  • Causality: We strictly use HEPES rather than PBS. Phosphate buffers readily precipitate transition metals like Zn²⁺ and Al³⁺, leading to artificially low binding affinities and false-negative fluorescence readings.

Step 2: Selectivity and Interference Screening

  • Action: Aliquot 2 mL of the sensor solution into cuvettes. Add 100 equivalents (1 mM) of competing biologically relevant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) and 10 equivalents of transition metals (Cu²⁺, Fe³⁺, Ni²⁺). Record fluorescence spectra.

  • Causality: Biological matrices contain millimolar concentrations of Ca²⁺ and Mg²⁺. If the sensor's pocket is not sterically tuned (as it is with the HMB scaffold), these ions will cause competitive binding, rendering the probe useless in live-cell assays.

Step 3: Titration and Job’s Plot Analysis

  • Action: Perform a continuous variation titration. Keep the total concentration of [Sensor] + [Metal] constant (e.g., 20 µM) while varying the molar fraction from 0 to 1. Plot the fluorescence intensity against the molar fraction.

  • Causality: This determines the exact binding stoichiometry. A peak at a 0.5 molar fraction confirms a 1:1 binding complex, which is critical for calculating the accurate Limit of Detection (LOD) using the 3σ/k method.

Step 4: The Reversibility Assay (Critical Validation)

  • Action: To the fully saturated, highly fluorescent Sensor-Metal complex, add 5 equivalents of EDTA (Ethylenediaminetetraacetic acid).

  • Causality: EDTA is a powerful chelator. If the HMB probe is a true thermodynamic sensor, the EDTA will strip the metal from the HMB pocket, and the fluorescence will immediately quench, returning to the baseline ESIPT state. If fluorescence remains, the probe has undergone irreversible cleavage and is not suitable for real-time dynamic monitoring .

Workflow S1 1. Buffer Prep (HEPES, pH 7.4) S2 2. Selectivity Screening S1->S2 S3 3. Titration & Job's Plot S2->S3 S4 4. EDTA Reversibility (Self-Validation) S3->S4 S5 5. Live-Cell Imaging S4->S5

Fig 2. Self-validating experimental workflow for benchmarking chemosensors.

Conclusion for Drug Development Professionals

For drug development professionals monitoring intracellular metal ion fluctuations during apoptosis or neurodegeneration, the choice of sensor is paramount. While commercial probes like FluoZin-3 offer high brightness, the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde scaffold provides a superior combination of massive Stokes shifts, extreme pH stability, and steric protection against solvent quenching. By following the self-validating protocols outlined above, researchers can confidently benchmark these next-generation Schiff base sensors for rigorous biological applications.

References

  • Excited-State Intramolecular Proton Transfer (ESIPT) Based Fluorescent Probes and Sensors National Center for Biotechnology Information (PMC) URL: [Link]

  • Fluorescent sensors for Zn²⁺ based on organic molecules Chemical Society Reviews (via NCBI PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

A Researcher's Guide to Safely Handling 2-Hydroxy-3-(2-methylphenyl)benzaldehyde In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-Hydroxy-3-(2-methylphenyl)benzaldehyde

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. While the pursuit of scientific advancement is paramount, it must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth procedural information for the safe handling of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, a specialized aromatic aldehyde. As your partner in the laboratory, we aim to provide value beyond the product by equipping you with the knowledge to manage chemical reagents responsibly and effectively.

The procedural recommendations outlined herein are synthesized from established safety protocols for structurally related phenolic and aldehydic compounds. Given the specific nature of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, a thorough understanding and implementation of these measures are critical to mitigating risk and ensuring a safe laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

The primary routes of exposure are inhalation, skin contact, and eye contact. The following sections will detail the necessary personal protective equipment (PPE) and handling protocols to minimize these risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Hydroxy-3-(2-methylphenyl)benzaldehyde. The following table summarizes the required PPE, with a detailed explanation of the rationale behind each item.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Aromatic aldehydes and phenolic compounds can cause skin irritation[1][4]. Double-gloving provides an additional layer of protection against potential permeation and allows for the safe removal of the outer glove in case of contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.This compound is expected to be a serious eye irritant[1][2][4][5]. Safety glasses with side shields are the minimum requirement. Goggles offer a more complete seal around the eyes, providing superior protection against splashes.
Face Protection Face shield (in addition to goggles).When there is a significant risk of splashes, such as during the transfer of large volumes or when reacting the compound, a face shield is necessary to protect the entire face.
Body Protection A fully buttoned, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination[7][8].
Respiratory Protection Not typically required when handled in a fume hood.A certified chemical fume hood provides adequate ventilation to prevent the inhalation of dust or vapors[7][8]. If weighing or handling the solid outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

Pre-Handling Checklist:
  • Location and Ventilation: All handling of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood[7][8].

  • Emergency Equipment: Confirm that a fully stocked and operational emergency eyewash station and safety shower are readily accessible within a 10-second travel distance[9].

  • Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid organic compounds is available and that you are familiar with its contents and use.

  • Waste Container: Prepare a designated, clearly labeled, and sealed hazardous waste container for the disposal of all contaminated materials.

Step-by-Step Handling Protocol:
  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood to avoid generating dust.

    • When transferring the compound, do so slowly and deliberately to prevent spillage.

  • Solution Preparation:

    • If preparing a solution, add the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde to the solvent slowly while stirring.

    • Be mindful of any potential exothermic reactions.

  • Post-Handling:

    • After handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of the outer pair of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE[3][4][10].

Visual Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for selecting and utilizing appropriate PPE when working with 2-Hydroxy-3-(2-methylphenyl)benzaldehyde.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling 2-Hydroxy-3-(2-methylphenyl)benzaldehyde fume_hood Work in a certified chemical fume hood? start->fume_hood emergency_prep Eyewash & Safety Shower Accessible? fume_hood->emergency_prep Yes stop STOP! Do Not Proceed fume_hood->stop No spill_kit Spill Kit Available? emergency_prep->spill_kit Yes emergency_prep->stop No lab_coat Don Lab Coat spill_kit->lab_coat Yes spill_kit->stop No eye_protection Wear Safety Glasses with Side Shields lab_coat->eye_protection gloves Don Double Nitrile or Neoprene Gloves eye_protection->gloves splash_risk Is there a splash risk? gloves->splash_risk goggles Upgrade to Chemical Splash Goggles splash_risk->goggles Yes proceed Proceed with Handling splash_risk->proceed No face_shield Add Face Shield goggles->face_shield face_shield->proceed decontaminate Decontaminate Work Area proceed->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

© Copyright 2026 BenchChem. All Rights Reserved.